4-Dihydroboldenone

Catalog No.
S645688
CAS No.
10529-96-1
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dihydroboldenone

CAS Number

10529-96-1

Product Name

4-Dihydroboldenone

IUPAC Name

(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

OKJCFMUGMSVJBG-MISPCMORSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C

Synonyms

5beta-androst-1-en-17beta-ol-3-one, androst-1-en-17-ol-3-one

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C

4-Dihydroboldenone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. 4-Dihydroboldenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Dihydroboldenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4-dihydroboldenone is primarily located in the membrane (predicted from logP) and cytoplasm. 4-Dihydroboldenone can be biosynthesized from 5beta-androstane.
17beta-hydroxy-5beta-androst-1-en-3-one is a 3-oxo Delta(1)-steroid with 5beta-configuration formed from 17beta-hydroxyandrosta-1,4-dien-3-one by reduction across the C4-C5 double bond. It has a role as a human xenobiotic metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-Delta(1) steroid. It derives from a 5beta-androstane.

4-Dihydroboldenone HMDB ID HMDB0006035

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Property Data

The table below summarizes the key chemical identification and predicted physicochemical properties of 4-Dihydroboldenone.

Property Category Detail / Value
Common Name This compound [1]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1]
Other Synonyms 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one [1] [2]
HMDB ID HMDB0006035 [1]
CAS Registry Number 10529-96-1 [1]
Chemical Formula C₁₉H₂₈O₂ [1]
Average Molecular Weight 288.4244 Da [1] [2]
Monoisotopic Mass 288.20893 Da [1] [2]
Class Androgens and derivatives [1]
Predicted Water Solubility 0.013 g/L [1] [3]
Predicted LogP 3.38 [1] [3]
Melting Point Not Available
Experimental Water Solubility Not Available

Analytical and Spectroscopic Data

The following table details the key experimental protocols and spectroscopic methods used for the identification and analysis of this compound.

Method / Spectrum Type Experimental Conditions / Key Details Accessibility / Notes
General Role in Analysis Metabolite of Boldenone; crucial for detecting illegal AAS use [1] Parent steroid is often fully metabolized [1]

| Predicted GC-MS Spectrum | • Ionization: 70 eV, Positive • Instrument: Single quadrupole (predicted by CFM-ID) [4] | Predicted spectrum; used as a guide [4] | | Predicted LC-MS/MS Spectra | Multiple spectra predicted at 10V, 20V, and 40V in both Positive and Negative modes [3] | Available for review on FoodB [3] | | Predicted 1D NMR Spectra | Multiple ¹H and ¹³C NMR spectra predicted at various frequencies (25-226 MHz for ¹³C; 100-900 MHz for ¹H) [2] | Available for review on NP-MRD [2] |

Biological and Toxicological Context

To provide context for the significance of detecting this compound, the table below summarizes relevant biological and regulatory information.

Aspect Key Information
Biological Origin Metabolite of Boldenone (an androgenic anabolic steroid) [1]
Primary Significance Marker for illegal use of Boldenone in meat production and athletics [1] [3]

| Toxicological Effects (Boldenone) | • Reproductive Toxicity: Significant harmful effects on male rabbit reproductive functions; reduced testes/epididymis weight, sperm motility/count, serum testosterone; histopathological damage [5]. • Other Risks: Classified by IARC as probable human carcinogen (Class 2A); associated with cardiovascular, hepatic, neuroendocrine damage, and psychiatric disorders [5]. | | Regulatory Status | Use is officially banned in humans and animals for human consumption [1] [5] |

The relationship between boldenone and its metabolite, this compound, can be visualized through the following metabolic pathway. This diagram illustrates the context in which this compound is identified and measured.

G A Boldenone (Anabolic Steroid) B Metabolite This compound A->B Metabolism C Analytical Detection (GC-MS, LC-MS/MS, NMR) B->C Identification D Confirm Illicit Use C->D Evidence

> The metabolic and analytical pathway from the parent compound, Boldenone, to its key metabolite, this compound, and subsequent detection.

Research Implications and Key Considerations

The data on this compound highlights several critical points for researchers:

  • Detection is Key: Since anabolic steroids like boldenone are extensively metabolized, identifying long-lived metabolites like this compound is essential for effective anti-doping and food safety controls [1] [3].
  • Toxicological Significance: The presence of this metabolite is an indicator of exposure to boldenone, a substance with documented serious adverse effects on reproductive and other organ systems [5].
  • Use of Predicted Data: Much of the available spectroscopic data is computationally predicted. Laboratory experiments are required to obtain confirmed experimental spectra and validate these models for definitive identification [4] [2].

References

Core Chemical and Structural Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and predicted physical properties of 4-Dihydroboldenone.

Property Type Details
CAS Registry Number 10529-96-1 [1] [2] [3]
Chemical Formula C₁₉H₂₈O₂ [1] [2] [4]
Average Molecular Weight 288.4244 g/mol [1] [2] [4]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2]
Common Synonyms 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one [1] [2] [3]
Classification Androgen and derivative; 3-oxo-Δ¹-steroid; 17β-hydroxy steroid [1] [2]
Predicted Physico-Chemical Properties Value
Water Solubility 0.013 g/L [1] [2]
logP 3.38 [1] [2]
pKa (Strongest Acidic) 19.38 [1] [2]
Polar Surface Area 37.3 Ų [1] [2]
Bioavailability Yes [1]
Rule of Five Yes [1] [2]

Metabolic Origin and Role

This compound is formed from its parent compound, Boldenone, via a phase I metabolic reaction involving the reduction of the C4-C5 double bond [1] [2] [3]. This metabolic step is crucial because most anabolic steroids are extensively metabolized, and often the parent steroid is not excreted. Therefore, identifying stable metabolites like this compound is essential for detecting illegal use [1] [2].

The following diagram illustrates the metabolic relationship between Boldenone and this compound, along with other key metabolic pathways and detection contexts.

Metabolic pathway of Boldenone to this compound and subsequent detection.

Analytical Detection and Characterization

Detecting this compound and similar steroids requires sophisticated analytical techniques due to low concentrations and complex biological matrices [5] [6].

Analytical Aspect Commonly Used Methods & Workflows
Primary Techniques Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5] [7] [6], Gas Chromatography-Mass Spectrometry (GC-MS) [8]
Sample Preparation Solid-Phase Extraction (SPE) [5], Enzymatic Hydrolysis (for conjugated metabolites) [7]
Advanced Techniques Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) – provides an additional separation dimension and Collision Cross Section (CCS) values for confident identification [6]
Typical Biological Matrix Urine [5] [7] [6]

Regulatory and Safety Context

The use of Boldenone is officially banned in both human athletics and in animals intended for human consumption due to its androgenic anabolic properties and reported toxicological effects on the cardiovascular, hepatic, and neuroendocrine systems [1] [2]. The detection of its metabolites, including this compound, is therefore a critical component of anti-doping and food safety control programs [1] [5].

References

4-Dihydroboldenone androgenic anabolic steroid classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Identity

The table below summarizes the core chemical identification data for 4-Dihydroboldenone, compiled from metabolite databases [1] [2] [3].

Property Description
Systematic IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2]
Other Chemical Names 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one; Dihydroboldenone; δ1-Dihydrotestosterone (δ1-DHT) [1] [2] [4]
CAS Registry Number 10529-96-1 [1] [2]
Chemical Formula C₁₉H₂₈O₂ [1] [2] [3]
Average Molecular Weight 288.4244 g/mol [1] [2] [3]
Monoisotopic Mass 288.20893 Da [2] [3]
Chemical Classification Androgen and derivative; 3-oxo-Δ1-steroid; 17β-hydroxysteroid [1] [3]

Pharmacology and Biological Activity

This compound, also known as 1-Testosterone, is a potent AAS that binds selectively to the androgen receptor (AR) [4].

  • Mechanism of Action: It functions as a typical anabolic steroid, binding with high selectivity to the androgen receptor and potently stimulating AR-dependent transactivation [4].
  • In Vivo Potency: An equimolar dose of 1-Testosterone has the same potency as testosterone propionate in stimulating the growth of the prostate, seminal vesicles, and the androgen-sensitive levator ani muscle. A key differentiator is that 1-Testosterone also significantly increases liver weight, indicating potential hepatotoxicity [4].
  • Illicit Use Patterns: In the context of image and performance-enhancing drugs (IPEDs), this compound is used for "bulking" (muscle gain). Online communities suggest an oral dosage of 50-75 mg per day for male users [5].

The following diagram illustrates the metabolic origin and primary pharmacological pathway of this compound:

G Boldenone Boldenone Metabolite Metabolite Boldenone->Metabolite 5α-Reduction AR Androgen Receptor (AR) Metabolite->AR Binds Selectively BiologicalEffects Biological Effects: - Muscle Growth (Anabolic) - Prostate Growth (Androgenic) - Increased Liver Weight AR->BiologicalEffects Stimulates Transactivation

Analytical Detection and Metabolism

Because most anabolic steroids are extensively metabolized, identifying their metabolites is crucial for detecting illegal use [1] [2].

  • Role as a Metabolite: this compound is explicitly identified as a metabolite of the parent steroid boldenone [1] [2].
  • Detection Method: Doping with 1-Testosterone can be detected in urine samples using gas chromatography-mass spectrometry (GC-MS) [4].
  • Prohormones: Two known prohormones of 1-Testosterone are 1-androstenediol and 1-androstenedione [4].

Regulatory and Abuse Status

The use of this compound and related AAS is strictly controlled due to their significant health risks and potential for abuse.

  • Legal Status: 1-Testosterone was legally sold online in the United States until approximately 2005, when it was reclassified as a Schedule III controlled substance [4].
  • Banned Applications: The use of boldenone (and by extension, its metabolites) is officially banned both in animals destined for human consumption and in human athletics [1] [2].
  • Public Health Context: Abuse of AAS like dihydroboldenone is a growing public health concern. Users often engage in complex "stacking" regimens with multiple substances, leading to polypharmacy and serious risks including hepatotoxicity, cardiovascular damage, and neurotoxicity [5].

Experimental Research Data

For researchers designing studies, the following table summarizes key experimental data and predicted physicochemical properties.

Property / Data Value / Methodology Notes / Reference
Predicted Water Solubility 0.013 g/L ALOGPS [1] [2]
Predicted logP 3.38 ALOGPS [1] [2]
Predicted pKa (Strongest Acidic) 19.38 ChemAxon [1] [2]
In Vivo Bioassay Growth stimulation of levator ani muscle, prostate, and seminal vesicles in laboratory models. Compared to testosterone propionate [4]
Detection Protocol Gas chromatography-mass spectrometry (GC-MS) of urine samples. Confirmatory testing for doping control [4]
Hepatotoxic Effect Significant increase in liver weight observed in studies. Marker of potential liver stress/toxicity [4]

References

17beta-Hydroxy-5beta-androst-1-en-3-one biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Key Relationships

The table below summarizes the core chemical information for 17β-Hydroxy-5β-androst-1-en-3-one and its relationship to a more widely studied isomer.

Property Description
Systematic Name 17β-Hydroxy-5β-androst-1-en-3-one [1]
Common Name 4-Dihydroboldenone [1]
Formula C19H28O2 [1]
Molecular Weight 288.431 g/mol [1]
Isomer of Interest 1-Testosterone (17β-Hydroxy-5α-androst-1-en-3-one) [2] [3]

The key difference between these two isomers lies in the configuration at the 5-position:

  • 5β-isomer: The subject of your query, also known as this compound [1].
  • 5α-isomer (1-Testosterone): A potent androgen and anabolic steroid that binds highly selectively to the Androgen Receptor (AR) and exhibits significant anabolic effects in vivo [2] [3].

Analytical Data

Gas Chromatography data is available for a structurally related methylated compound, which can serve as a useful reference for analytical method development.

Table: Gas Chromatography Data for 17-β-Hydroxy-17-α-methyl-5-β-androst-1-en-3-one [4]

Column Type Active Phase Retention Index (RI) Temperature Program Reference
Capillary SE-54 2593 5 °C/min from 200 °C to 320 °C Schänzer, Opfermann, et al., 1992

Research Context and Suggested Experimental Approaches

Based on the available information, a direct biosynthetic pathway for 17β-Hydroxy-5β-androst-1-en-3-one in humans has not been explicitly mapped. However, you can infer potential routes from general steroid biochemistry.

The following diagram outlines a logical experimental workflow to elucidate the pathway, based on known steroid metabolism.

Start Precursor Identification Step1 In Vitro Incubation with Enzyme Fractions Start->Step1 e.g., Testosterone or Androstenedione Step2 Metabolite Analysis (GC-MS/LC-MS) Step1->Step2 Reaction Mixture Step3 Enzyme Characterization (Kinetics, Inhibition) Step2->Step3 Identified Metabolites

To experimentally determine the pathway, consider these methodologies derived from the search results:

  • Precursor Incubation: Early studies on related 5α-reduced androgens involved incubating potential precursors like testosterone with human tissue microsomal preparations to identify products [5].
  • Chemical Synthesis Reference: A multi-step synthesis for the 5α-isomer (1-testosterone) is documented, which can help you obtain an analytical standard for comparison. This synthesis involves bromination, dehydrobromination, hydrolysis, and oxidation steps [6].
  • Pathway Inference: The compound is likely formed through the 5β-reduction of a Δ1-androstene precursor. In steroid metabolism, the enzymes 5α-reductase (SRD5A1/2) and 5β-reductase (AKR1D1) are responsible for creating these distinct configurations [7] [8].

References

4-Dihydroboldenone role in detecting illegal steroid use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of 4-Dihydroboldenone

The table below summarizes the core information about this compound.

Property Description
Chemical Name (5β,17β)-17-Hydroxyandrost-1-en-3-one [1] [2]
Role Metabolite of Boldenone [1] [2]
Significance A biomarker for detecting the illegal use of boldenone in sports and livestock [1] [2]
Molecular Formula C₁₉H₂₈O₂ [1] [2]
CAS Registry Number 10529-96-1 [1] [2]

Because most anabolic steroids are extensively metabolized, the parent compound is rarely excreted. Therefore, identifying metabolites like this compound is crucial for accurate doping control and residue monitoring in food-producing animals [1] [2].

Analytical Methods for Detection and Quantification

The most reliable methods for detecting this compound involve gas chromatography coupled with mass spectrometry (GC-MS), which requires specific sample preparation and derivatization to achieve high sensitivity.

Detailed Experimental Protocol: GC/NCI-MS/MS Analysis

One established methodology for determining this compound in human urine is Gas Chromatography/Negative-Ion Chemical Ionization Tandem Mass Spectrometry (GC/NCI-MS/MS) [3]. The workflow is as follows:

G A Urine Sample B Enzymatic Hydrolysis (β-glucuronidase) A->B F GC/NCI-MS/MS Analysis G Data Analysis & Quantification F->G C Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B->C D Derivatization with Heptafluorobutyric Anhydride (HFBA) C->D E Reconstitution in Chromatographic Solvent D->E E->F

Experimental workflow for GC/NCI-MS/MS analysis of this compound.

  • Sample Preparation & Hydrolysis: Urine samples are often hydrolyzed using the enzyme β-glucuronidase to convert conjugated steroids (like glucuronides) into their free forms, making them amenable to extraction [4] [5].
  • Extraction & Purification: The free steroids are extracted and purified from the urine matrix. Common techniques include:
    • Liquid-Liquid Extraction (LLE): Using organic solvents like methyl tert-butyl ether (MTBE) [5].
    • Solid-Phase Extraction (SPE): This method is highly effective for cleaning up the sample and concentrating the target analytes [4] [5].
  • Chemical Derivatization: The extracted steroids are derivatized using Heptafluorobutyric Anhydride (HFBA). This step is critical as it enhances the volatility and thermal stability of the steroids for GC analysis and improves their response under Negative-Ion Chemical Ionization (NCI) conditions, leading to higher sensitivity [3].
  • Instrumental Analysis & Quantification:
    • The derivatized sample is injected into the GC/MS system.
    • The GC column separates the compounds based on their volatility and interaction with the column coating.
    • In the mass spectrometer, NCI is a soft ionization technique that produces abundant ions for halide-containing derivatives, which is ideal for HFBA-derivatized steroids.
    • Tandem MS (MS/MS) provides an additional layer of specificity by isolating a precursor ion and monitoring its characteristic fragment ions, effectively filtering out background interference [3].
Key Performance Data

The following table summarizes the quantitative performance of the GC/NCI-MS/MS method for detecting this compound and related steroids [3].

Analytical Method Linear Range (Correlation Coefficient) Achievable Detection Limit (S/N=3)
GC/NCI-MS Not Specified 5-20 parts per billion (ppb)
GC/NCI-MS/MS 0.9880 - 0.9988 5-20 parts per billion (ppb)

Technical Challenges and Advanced Techniques

Detecting anabolic steroids at trace levels in complex biological matrices presents significant challenges that require advanced methodologies.

  • Low Concentrations and Matrix Interference: Steroid concentrations in urine are typically very low (ng/mL or pg/mL), and the sample contains many interfering endogenous substances. Robust sample preparation (SPE, LLE) is essential to purify and concentrate the analytes [5].
  • Risk of False Positives: For boldenone and its metabolites, studies have shown that false-positive results can occur from faecal cross-contamination of urine samples during collection from animals. Implementing strict, contamination-free sampling protocols is necessary to avoid this issue [6].
  • Distinguishing Endogenous vs. Exogenous Sources: A powerful technique to confirm whether a steroid is naturally produced by the body or administered from outside is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This method measures the carbon isotope ratio (¹³C/¹²C) of the steroid, which often differs between synthetic (exogenous) and naturally produced (endogenous) molecules [5].

Conclusion

References

Chemical and Metabolic Profile of 4-Dihydroboldenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and metabolic relationships of 4-Dihydroboldenone.

Property Description
Systematic Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1]
Common Aliases 1-Testosterone; δ1-Dihydrotestosterone (δ1-DHT); Dihydroboldenone [2]
Chemical Formula C₁₉H₂₈O₂ [1] [3]
Average Molecular Weight 288.4244 g/mol [1] [3]
CAS Registry Number 10529-96-1 [1] [3]
Parent Compound Boldenone (Δ1-Testosterone) [1] [3]
Metabolic Origin 5α-reduced metabolite of Boldenone [4] [2]
Role in Doping Detection Crucial metabolite for detecting illegal Boldenone use [1] [3]

Pharmacological Characteristics and Experimental Data

The following table details the known and predicted properties of this compound.

Category Details
Drug Class Synthetic Anabolic-Androgenic Steroid (AAS) [2]
Primary Mechanism Agonist of the Androgen Receptor (AR) [2]
Anabolic/Androgenic Potency In vivo, an equimolar dose has similar potency to testosterone propionate in stimulating growth of prostate, seminal vesicles, and levator ani muscle [2].
Key Pharmacodynamic Finding High androgenic/anabolic potency even without further metabolism; also increases liver weight [2].
Predicted Water Solubility 0.013 g/L [1] [3]
Predicted logP 3.38 [1] [3]
Metabolism & Excretion Metabolized in the liver and excreted in urine [5] [2].
Urine Detection Window Metabolites can be detected for up to 3 weeks after administration of related compounds [5].

Analytical Detection and Experimental Considerations

Detection of this compound typically relies on gas chromatography-mass spectrometry (GC-MS) analysis of urine samples [2]. The following diagram outlines the core experimental workflow for its identification as a metabolite.

G Admin Boldenone Ester Administration IM Intramuscular Injection Admin->IM Release Ester Hydrolysis & Release of Boldenone IM->Release Reduction Enzymatic 5α-Reduction (in target tissues) Release->Reduction Metabolite Formation of This compound Reduction->Metabolite Detection Detection via GC-MS in Urine Metabolite->Detection

Experimental Workflow for this compound Identification

Important Notes on Data Limitations and Context

  • Limited Direct Data: Much of the available information is inferred from its identity as a metabolite of Boldenone or its characterization as the synthetic compound 1-Testosterone [1] [2].
  • Regulatory Status: The use of Boldenone and its metabolites is banned in humans and food-producing animals in many jurisdictions. This compound itself is classified as a Schedule III controlled substance in the United States [4] [2].
  • Toxicological Effects: Androgenic-anabolic steroids are associated with toxicological effects on the cardiovascular, hepatic, and neuroendocrine systems [1] [3].

References

GC-MS Analysis Protocol for 4-Dihydroboldenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core analytical method identified for the determination of 4-Dihydroboldenone in human urine using Gas Chromatography-Negative Chemical Ionization Tandem Mass Spectrometry (GC-NCI-MS/MS) [1] [2].

Parameter Description
Analytical Technique Gas Chromatography / Negative-Ion Chemical Ionization Tandem Mass Spectrometry (GC/NCI-MS/MS) [1] [2]
Sample Matrix Human urine [1]
Key Sample Preparation Derivatization with Heptafluorobutyric Anhydride (HFBA) [1] [2]
Linear Range Correlation R² of 0.9880 - 0.9988 (for the method covering multiple steroids) [1] [2]
Detection Limit 5-20 ppb (Signal-to-Noise ratio of 3:1) [1] [2]
Additional Analytes Method also determines 19-norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, and mesterolone [1] [2]

Workflow of GC-NCI-MS/MS Analysis

The following diagram illustrates the generalized workflow for steroid analysis using this technique, from sample to result.

G start Urine Sample step1 Solid-Phase Extraction (SPE) start->step1 step2 Enzymatic Hydrolysis (of glucuronide/sulfate conjugates) step1->step2 step3 Derivatization with Heptafluorobutyric Anhydride (HFBA) step2->step3 step4 GC-NCI-MS/MS Analysis step3->step4 step5 Data Analysis & Quantification step4->step5

Methodological Details and Context

  • Role of Derivatization: The use of Heptafluorobutyric Anhydride (HFBA) is a critical step for enabling GC-NCI-MS analysis [1] [2]. Derivatization makes the steroid more volatile for gas chromatography and introduces strongly electron-capturing functional groups (the heptafluorobutyryl moiety) that dramatically enhance sensitivity in Negative Chemical Ionization (NCI) mode [3]. NCI often yields a prominent molecular ion or a characteristic fragment, which is beneficial for sensitive and selective detection [3].

  • Comparison with LC-MS/MS Methods: More recent methods for detecting boldenone and its metabolites, including this compound, often use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]. A key advantage of LC-MS/MS is that it can often analyze samples with less preparation, sometimes even bypassing the hydrolysis and derivatization steps required for GC-MS, thus simplifying and speeding up the process [4].

Important Considerations for Application

  • Method Age and Completeness: The identified protocol is from 1999 [1] [2]. GC-MS technology and best practices have evolved since then. The search results do not provide a full, ready-to-use protocol with exhaustive details on instrument parameters (e.g., specific GC temperature gradient, MS/MS transition ions).
  • Cross-referencing and Validation: this compound is consistently listed as a known metabolite of the anabolic steroid boldenone [5] [6]. When developing an analytical method, it is crucial to include the parent compound and other relevant metabolites for comprehensive detection.

To obtain a modern and complete protocol, I suggest you:

  • Consult Standards Organizations: Look for reference methods from bodies like the World Anti-Doping Agency (WADA).
  • Search Vendor Applications: Major manufacturers of scientific instruments (e.g., Agilent, Sciex, Thermo Fisher) often provide detailed application notes with validated methods.
  • Review Recent Literature: A search on academic databases for recent reviews on "anabolic steroid detection by GC-MS" or specific methods for "boldenone metabolite analysis" may yield more current protocols.

References

Comprehensive Analytical Methods for Detecting 4-Dihydroboldenone in Human Urine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Context

4-Dihydroboldenone (5β-androst-1-en-17β-ol-3-one), also known as BM1, is a primary metabolite of the anabolic-androgenic steroid boldenone in humans. The detection of this compound in biological matrices is particularly relevant in doping control and forensic toxicology, as it serves as a crucial marker for identifying boldenone misuse [1] [2]. Boldenone itself is a synthetic anabolic steroid with structural similarity to testosterone, characterized by dehydrogenation at the C-1,2 position, and is prohibited in both human sports and animals destined for food production by the World Anti-Doping Agency (WADA) and other regulatory bodies [3] [4]. The significance of monitoring this compound stems from the fact that most anabolic steroids are extensively metabolized, with little to no parent compound excreted unchanged, making metabolite identification essential for effective detection of misuse [1].

The metabolism of boldenone in humans involves multiple pathways, with this compound representing a key reduction product. After administration, boldenone undergoes phase I metabolism (reduction) followed by phase II conjugation with glucuronic acid and sulfate, resulting in metabolites that are excreted in urine [3] [4]. Research has demonstrated that this compound is excreted primarily as a conjugate with glucuronic acid, though sulfated metabolites have also been identified as potentially useful markers for extending the detection window [3]. The metabolic pathway of boldenone to this compound involves 5β-reduction of the A-ring, producing a metabolite that retains the androgenic structure while increasing excretion efficiency through enhanced water solubility of its conjugates.

Analytical Methods Comparison and Selection

Method Overview and Selection Criteria

The detection of this compound in human urine has evolved significantly from traditional GC-MS methods to more advanced liquid chromatography-mass spectrometry (LC-MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While GC-MS methods require hydrolysis, extraction, and derivatization steps prior to analysis [3] [5], LC-MS/MS offers the distinct advantage of direct analysis of both free and conjugated steroids without the need for chemical derivatization [3] [4]. This methodological advancement has significantly reduced sample preparation time while improving the detection capability for polar metabolites and conjugated species that are challenging to analyze by GC-MS. The selection of an appropriate analytical method depends on several factors, including required sensitivity, specificity, sample throughput, and available instrumentation.

Comparative Analytical Techniques

Table 1: Comparison of Analytical Methods for this compound Detection

Method Type Sample Preparation Limit of Detection Key Advantages Key Limitations
GC-MS Hydrolysis with β-glucuronidase, liquid-liquid extraction, derivatization Not specifically reported for BM1 Robust, widely established, good sensitivity for non-polar metabolites Time-consuming, cannot analyze conjugates directly, requires derivatization
LC-MS/MS (ESI+) Solid-phase extraction, no hydrolysis or derivatization <1 ng/mL for boldenone and metabolites [6] Direct analysis of conjugates, no derivatization, higher specificity Matrix effects, requires sophisticated instrumentation
Automated in-tube SPME/LC-MS In-tube solid-phase microextraction, automated Not specified for BM1 Minimal sample volume, automated, high throughput Method optimization required, not widely validated

The transition to LC-MS/MS with electrospray ionization (ESI) has revolutionized steroid analysis in recent years, particularly for doping control applications. This technique enables the direct detection of intact steroid conjugates, thereby eliminating the time-consuming and potentially inaccurate hydrolysis procedures [4]. The capability to analyze sulfate and glucuronide conjugates directly provides important advantages for doping control, as these conjugated metabolites often exhibit longer detection windows compared to their free counterparts [3]. Furthermore, LC-MS/MS methods have demonstrated excellent performance for the detection of this compound and other boldenone metabolites with detection capabilities below 1 ng/mL in urine matrices [6], which is essential for detecting the low concentrations encountered in doping control samples.

Detailed Experimental Protocols

Sample Preparation and Extraction
3.1.1 Solid-Phase Extraction (SPE) Protocol
  • Materials and Reagents:

    • Urine samples (typically 2-3 mL)
    • Internal standards (e.g., deuterated boldenone, d3-boldenone)
    • Solid-phase extraction cartridges (C18 or polymeric sorbents recommended)
    • Methanol (HPLC grade), ethyl acetate (HPLC grade)
    • Formic acid, ammonium formate buffer (6 mM, pH 3.0-5.0)
    • β-glucuronidase enzyme (for hydrolysis of glucuronide conjugates, when applicable)
  • Procedure:

    • Hydrolysis (Optional): For total this compound measurement, incubate 2 mL urine with β-glucuronidase (e.g., E. coli β-glucuronidase) at 50°C for 1 hour. For direct conjugate analysis, omit this step.
    • Internal Standard Addition: Add 50 μL of internal standard working solution (e.g., 100 ng/mL d3-boldenone) to 2 mL urine.
    • Conditioning: Condition SPE cartridge ( polymeric sorbent, 60 mg) with 3 mL methanol followed by 3 mL water.
    • Sample Loading: Load urine sample onto cartridge at flow rate of 1-2 mL/min.
    • Washing: Wash with 3 mL water followed by 3 mL 40% methanol in water.
    • Elution: Elute analytes with 3 mL methanol followed by 3 mL ethyl acetate.
    • Evaporation: Evaporate eluate to dryness under gentle nitrogen stream at 40°C.
    • Reconstitution: Reconstitute dry residue in 100 μL mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis [3] [4].
3.1.2 Alternative: Automated In-Tube SPME Protocol

For laboratories equipped with automation capabilities, in-tube solid-phase microextraction offers an efficient alternative:

  • Materials:

    • In-tube SPME device (capillary with inner surface coating)
    • Urine samples (0.5-1 mL typically sufficient)
    • Mobile phase components
  • Procedure:

    • Conditioning: Condition in-tube SPME capillary with mobile phase for 10-15 min.
    • Extraction: Draw urine sample through capillary multiple times (typically 10-15 draw/eject cycles) to extract analytes.
    • Desorption: Desorb directly into LC-MS system with mobile phase [5].

This automated approach significantly reduces sample preparation time and minimizes manual intervention, improving reproducibility for high-throughput applications.

LC-MS/MS Analysis Conditions
3.2.1 Instrument Configuration and Parameters
  • Liquid Chromatography System:

    • Column: Symmetry C18 (100 × 2.1 mm, 1.7 μm) or equivalent reverse-phase column [1] [6]
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Gradient Program:
      • 0-2 min: 40% B
      • 2-10 min: 40-95% B (linear gradient)
      • 10-13 min: 95% B
      • 13-14 min: 95-40% B
      • 14-17 min: 40% B (re-equilibration)
    • Flow Rate: 0.3 mL/min [6]
    • Injection Volume: 10-20 μL
    • Column Temperature: 40°C
  • Mass Spectrometry System:

    • Ionization Source: Electrospray ionization (ESI) in positive mode
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Desolvation Gas Flow: 600 L/h
    • Cone Gas Flow: 50 L/h
    • Capillary Voltage: 3.0 kV
    • Collision Gas: Argon at flow rate optimized for instrument

Table 2: MS/MS Transitions for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Ionization Mode
This compound (BM1) 289.2 [M+H]+ 135.1, 227.2, 271.2 20-30 ESI+
Boldenone 287.2 [M+H]+ 121.1, 135.1, 269.2 20-30 ESI+
Boldenone sulfate 367.2 [M+H]+ 97.0, 287.2 25-35 ESI-
Boldenone glucuronide 463.3 [M+H]+ 287.2, 113.1 20-30 ESI+
Epiboldenone sulfate 367.2 [M+H]+ 97.0, 287.2 25-35 ESI-
3.2.2 Analysis Workflow

The following workflow diagram illustrates the complete analytical procedure for detecting this compound in human urine:

G A Urine Sample Collection B Internal Standard Addition A->B 2-3 mL C Solid-Phase Extraction B->C d3-boldenone D LC Separation C->D Reconstitute E MS/MS Analysis D->E C18 Column F Data Interpretation E->F MRM Data G Result Confirmation F->G WADA Guidelines

Figure 1: Experimental Workflow for this compound Analysis in Urine

Method Validation and Data Analysis

Method Validation Parameters

Robust analytical methods for detecting this compound require comprehensive validation to ensure reliability, particularly in regulatory contexts such as doping control. Key validation parameters include:

  • Specificity: Demonstrate no interference from endogenous urine components at the retention time of this compound.
  • Linearity and Calibration: Calibration curves typically span 0.5-50 ng/mL, with correlation coefficients (r²) >0.99 [6] [4].
  • Accuracy and Precision: Intra-day and inter-day precision should show relative standard deviation (RSD) <15% at quality control concentrations.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD <0.5 ng/mL and LOQ <1 ng/mL are generally achievable with modern LC-MS/MS systems [6].
  • Recovery: Extraction efficiency typically >80% for SPE methods, with minimal matrix effects.
  • Stability: Evaluate short-term, long-term, and freeze-thaw stability under storage conditions.
Data Interpretation and Confirmation Guidelines

The identification of this compound in urine samples is confirmed based on several criteria:

  • Retention Time: The retention time of the analyte should match that of the reference standard within a specified window (typically ±0.1 min or ±2.5%) [1].
  • Ion Ratio: The ratio between monitored product ions should be within acceptable limits of the reference standard (typically ±20-25% relative).
  • Signal-to-Noise Ratio: For confirmation, S/N should be ≥3 for LOD and ≥10 for LOQ.
  • Identification Points: WADA guidelines require a minimum number of identification points, typically achieved through multiple MRM transitions.

For boldenone and its metabolites including this compound, special consideration is needed when low concentrations are detected (below 25 ng/mL), as endogenous production has been reported in rare cases [3]. In such instances, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) may be required to confirm exogenous origin by measuring carbon isotope ratios [3].

Conclusion

The detection of this compound in human urine represents a critical capability for effective doping control and forensic toxicology. The methodologies outlined in these application notes, particularly LC-MS/MS with electrospray ionization, provide robust, sensitive, and specific approaches for identifying this important boldenone metabolite. The continued development of extraction techniques and analytical instrumentation promises further improvements in detection windows and specificity, ultimately supporting the effort to maintain integrity in sports and protect public health. As analytical challenges evolve, particularly with the potential for endogenous production in rare cases, the implementation of complementary techniques such as GC/C/IRMS remains valuable for unambiguous determination of exogenous steroid administration.

References

Application Notes and Protocols: GC-MS Identification of 4-Dihydroboldenone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Dihydroboldenone

This compound (also known as 5β-androst-1-en-17β-ol-3-one) is a primary metabolite of the anabolic steroid boldenone. [1] [2] [3] Its identification is crucial in doping control and forensic analysis because the parent compound, boldenone, is extensively metabolized, and the parent steroid is rarely excreted unchanged. [2] [3] this compound belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones. [1] [2]

The use of boldenone, and by extension its metabolites, is officially banned in both human athletics and in animals intended for human consumption due to its androgenic anabolic properties and associated toxicological risks. [1] [2] [3]

GC-MS Analysis: Overview and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. [4] [5] It is considered a "gold standard" for forensic substance identification due to its high specificity. [6] [5]

The rationale for using GC-MS in steroid analysis includes:

  • High Chromatographic Resolution: GC-MS provides superior separation for structurally similar steroids and fully reduced steroid isomers compared to LC-MS methods, which is essential for distinguishing this compound from other endogenous steroids. [7] [6]
  • Robust Ionization and Spectral Libraries: Electron Impact (EI) ionization at 70 eV produces reproducible and characteristic fragmentation patterns. Extensive commercially available spectral libraries (e.g., NIST, Wiley) facilitate the identification of unknown compounds. [4] [7] [5]
  • Enhanced Sensitivity for Trace Analysis: When combined with effective sample preparation, GC-MS can detect trace levels of anabolic steroids and their metabolites in complex biological matrices. [7]

Experimental Protocols

Sample Preparation and Extraction

Effective sample preparation is critical for isolating this compound from complex matrices like urine or dietary supplements.

  • Protocol for Urine Samples (Enzymatic Hydrolysis & Extraction) [8]

    • Isolation: Pass the urine sample through an XAD-2 adsorption column.
    • Hydrolysis: Incubate the extract with β-glucuronidase from E. coli to hydrolyze stable glucuronide conjugates.
    • Liquid-Liquid Extraction (LLE): After hydrolysis, extract the liberated steroids using an organic solvent such as diethyl ether or ethyl acetate under basic conditions.
  • Protocol for Dietary Supplements (Liquid-Liquid Extraction) [7]

    • Dissolution: Dissolve or homogenize the supplement powder in water or a suitable solvent.
    • Extraction: Perform LLE using a mixture of n-pentane and diethyl ether (1:1, v/v).
    • Clean-up: Wash the organic extract with a basic solution (e.g., sodium hydroxide) and a buffer (e.g., sodium bicarbonate) to remove acidic interferents.
  • Alternative: Solid-Phase Extraction (SPE) [6] SPE using cartridges packed with C18 sorbents is highly effective for cleanup and extraction of steroids from biological samples like plasma, with reported recoveries between 87-101%. [6]

Chemical Derivatization

Derivatization is a mandatory step for GC-MS analysis of steroids like this compound that contain hydroxyl groups. It improves volatility, thermal stability, and chromatographic performance. [7] [6]

  • Recommended Reagent: N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with catalysts such as ammonium iodide (NH4I) and dithioerythritol (DTE). [8] [7] [6]
  • Standard Thermal Derivatization Protocol: [8] [7]
    • Mix the dry extract with MSTFA:NH4I:DTE (e.g., 500:4:2, v/v/v).
    • Heat at 60°C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.
  • Advanced Protocol: Microwave-Assisted Derivatization (MAD) [6]
    • This method uses dielectric heating to significantly reduce reaction time.
    • Optimized Conditions: Irradiate the sample-derivatization reagent mixture at 300 W for 1 minute. This protocol is nearly 20 times faster than traditional thermal heating and provides equivalent or superior derivatization yields. [6]
GC-MS Instrumental Parameters

The following table summarizes optimized instrumental parameters based on current research for identifying this compound and related steroids.

Table 1: Optimized GC-MS Parameters for this compound Analysis

Parameter Recommended Setting Alternative / Comment
GC Column Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a (5%-phenyl)-methylpolysiloxane stationary phase. [7] -
Carrier Gas Helium (He), constant flow mode (e.g., 1.0 mL/min). [4] [7] -
Injection Splitless or pulsed splitless mode. [7] Injector temperature: 250-280°C. [7]
Oven Temp. Program - Initial: 180°C (hold 1 min) [7] - Initial: 100°C (hold 1 min) [6]
- Ramp 1: 20°C/min to 240°C [7] - Ramp 1: 50°C/min to 152°C [6]
- Ramp 2: 5°C/min to 265°C [7] - Ramp 2: 4°C/min to 240°C [6]
- Ramp 3: 20°C/min to 300°C (hold 5 min) [7] - Ramp 3: 30°C/min to 300°C (hold 3 min) [6]
MS Ionization Electron Ionization (EI) at 70 eV. [4] [8] [7] Chemical Ionization (CI) can be used for molecular ion confirmation. [5]
Ion Source Temp. 230-250°C [7] -
Data Acquisition - Full Scan Mode (m/z 50-550): For initial identification and library searching. [4] [7] - Selected Ion Monitoring (SIM): For higher sensitivity in quantitative work. [7]
- Tandem MS (GC-MS/MS): Using dynamic Multiple Reaction Monitoring (dMRM) for ultimate sensitivity and specificity in complex matrices. [6]

Data Interpretation and Identification

Mass Spectral Fragmentation

Under EI ionization at 70 eV, the bis-trimethylsilyl (bis-TMS) derivative of this compound and related metabolites display intense molecular ions and characteristic fragments resulting from the cleavage of the B-ring. [8]

Key mass spectral features for the This compound TMS derivative (theoretical monoisotopic mass of the underivatized compound is 288.20893 Da [1] [2]) are expected to include:

  • A prominent molecular ion (M⁺•).
  • A strong [M - 15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety. [8]
  • Fragment ions characteristic of 3-oxo-Δ¹-steroids with a 17-hydroxyl group. [8]
Confirmatory Criteria

Positive identification of this compound should be based on at least two criteria to ensure specificity and avoid false positives from co-eluting compounds. [7] [5]

Table 2: Key Parameters for Confirmatory Identification

Parameter Acceptance Criteria
Retention Time / Retention Index The analyte's retention time should match that of a certified reference standard within a specified tolerance (e.g., ± 0.5%). [8] [7]
Mass Spectrum The acquired mass spectrum should be a high-quality match (e.g., similarity index > 85%) to a reference spectrum in a validated library. [7] [5]
Ion Ratio (for SIM/MSMS) The relative abundances of selected diagnostic ions (e.g., molecular ion, key fragments) should match the reference standard within pre-defined limits (e.g., ± 10-20%). [7]

The following workflow diagram summarizes the complete analytical procedure from sample to result.

cluster_GC GC-MS Analysis Details cluster_ID Identification Criteria Start Sample (Urine/Supplement/Plasma) SP Sample Preparation Start->SP Ext Extraction (SPE or LLE) SP->Ext Der Derivatization (TMS with MSTFA) Ext->Der GCMS GC-MS Analysis Der->GCMS Inj Injection (Splitless, 280°C) Der->Inj Int Data Interpretation GCMS->Int ID Positive Identification Int->ID RT Retention Time Match Int->RT End Result Report ID->End Col Chromatographic Separation (Capillary Column) Inj->Col MS EI Ionization & Detection (70 eV, Full Scan/SIM) Col->MS MS->Int Spec Mass Spectrum Match IonR Ion Ratio Consistency IonR->ID

Figure 1: Experimental workflow for GC-MS identification of this compound, covering sample preparation, analysis, and confirmatory data interpretation.

Analysis of Complex Samples

For definitive confirmation in complex matrices, GC-tandem mass spectrometry (GC-MS/MS) is highly recommended. Operating in Selected Reaction Monitoring (SRM) or dynamic MRM (dMRM) mode dramatically increases specificity by monitoring specific precursor-product ion transitions, effectively eliminating matrix background interference. [6] [5] The dMRM method, which scans transitions only near their expected retention time, provides enhanced detection sensitivity compared to traditional MRM. [6]

The following diagram illustrates the logical confirmation process.

Q1 RT Match with Standard? Q2 MS Spectral Match? Q1->Q2 Yes Neg Identification Not Confirmed Q1->Neg No Q3 Ion Ratios within Limits? Q2->Q3 Yes Q4 Use GC-MS/MS for Confirmation? Q2->Q4 No Q3->Q4 No Pos Positive Identification Q3->Pos Yes Q4->Neg No MSMS Perform GC-MS/MS (SRM/dMRM) Q4->MSMS Yes MSMS->Q1 Re-evaluate Data Start Start Start->Q1

Figure 2: Decision tree for the confirmatory identification of this compound, outlining the criteria for a positive finding.

References

Comprehensive Analytical Methods for 4-Dihydroboldenone Detection: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Dihydroboldenone

This compound is a significant metabolite of the anabolic steroid boldenone, an androgenic anabolic steroid (AAS) intensively used for growth-promoting purposes in animals destined for meat production and as a performance enhancer in athletics. [1] As a result, its use is officially banned in both humans and in animals intended for human consumption. The identification and quantification of this compound is particularly important in doping control and forensic toxicology because most anabolic steroids are extensively metabolized, with little to no parent compound excreted unchanged. [1] [2]

This metabolite belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics. [1] The chemical structure of this compound features a characteristic Δ1-3-keto configuration and a 17β-hydroxy group, with a chemical formula of C19H28O2 and an average molecular weight of 288.4244 g/mol. [1] [2] Its metabolism and detection window make it a crucial biomarker for monitoring the illegal use of boldenone in both human sports and livestock production.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Methods
2.1.1 Heptafluorobutyric Anhydride (HFBA) Derivatization Protocol

Principle: This method utilizes heptafluorobutyric anhydride (HFBA) as a derivatizing agent to enhance the detection sensitivity of this compound in GC-MS analysis. The derivatization process improves the volatility and ionization efficiency of the steroid, making it more amenable to gas chromatographic separation and mass spectrometric detection. [3] [4]

Sample Preparation Workflow:

  • Step 1: Extract this compound from urine matrix using appropriate solvent extraction (e.g., liquid-liquid extraction with tert-butyl methyl ether).
  • Step 2: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.
  • Step 3: Reconstitute the residue in appropriate solvent for derivatization.
  • Step 4: Add HFBA derivatization reagent and heat at appropriate temperature (typically 60-70°C) for 30-60 minutes.
  • Step 5: Evaporate excess derivatization reagent and reconstitute in injection solvent for GC-MS analysis.

Instrumental Parameters:

  • GC Column: Fused silica capillary column (e.g., DB-5MS, 30m × 0.25mm i.d., 0.25μm film thickness)
  • Injection Mode: Splitless or pulsed splitless
  • Ionization Mode: Negative Chemical Ionization (NCI)
  • Interface Temperature: 280-300°C
  • Ion Source Temperature: 150-200°C
  • Reaction Gas: Methane or ammonia at appropriate pressure

Performance Characteristics: The method demonstrates excellent linearity with correlation coefficients ranging from 0.9880-0.9988 and detection limits of 5-20 ppb at a signal-to-noise ratio of 3. [3] [4] The use of tandem mass spectrometry (MS/MS) further enhances specificity by reducing chemical noise and minimizing matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
2.2.1 Ultra-High Performance Liquid Chromatography-High Resolution MS (UHPLC-HRMS)

Principle: This approach utilizes advanced chromatographic separation coupled with high-resolution mass spectrometry for the determination of this compound and related steroids without prior derivatization. The method leverages the superior separation power of UHPLC combined with the mass accuracy and selectivity of HRMS. [5]

Sample Preparation:

  • Solid Phase Extraction (SPE) using Oasis HLB cartridges or similar sorbents
  • Conditioning: Successively condition with methanol and distilled water
  • Loading: Apply sample after appropriate pretreatment (e.g., dilution, pH adjustment)
  • Washing: Use water and mild organic solutions to remove interferents
  • Elution: Elute analytes with methanol or acetonitrile, possibly with additives
  • Reconstitution: Evaporate and reconstitute in initial mobile phase composition

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase: Gradient of water and methanol or acetonitrile, both containing 0.1% formic acid
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 40-50°C
  • Injection Volume: 5-10 μL

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap technology
  • Resolution: >20,000 FWHM for adequate selectivity
  • Mass Accuracy: <5 ppm for confident identification
2.2.2 Fluorescence Detection with Derivatization

Principle: For steroids like this compound that lack native fluorescence, pre-column derivatization with appropriate fluorogenic reagents is necessary to enable highly sensitive detection with HPLC-FLD. [6]

Derivatization Options:

  • Anthroyl Nitrile Derivatives: 1-Anthroyl nitrile (1-AN) or 9-anthroyl nitrile (9-AN) for steroids with hydroxyl groups
  • Reaction Conditions: React with derivatizing agent in acetonitrile at room temperature for 10-30 minutes
  • Catalysts: Use quinuclidine or triethylamine as catalyst to enhance reaction efficiency

Method Comparison and Validation Data

Comprehensive Method Comparison

Table 1: Comparison of Analytical Methods for this compound Detection

Analytical Method Sample Preparation Derivatization Detection Limit Linear Range Key Advantages
GC/NCI-MS [3] [4] Liquid-liquid extraction HFBA 5-20 ppb Not specified Excellent sensitivity, specific fragmentation
GC/NCI-MS/MS [3] [4] Liquid-liquid extraction HFBA Improved over GC/NCI-MS R² = 0.9880-0.9988 Enhanced specificity, reduced matrix effects
UHPLC-HRMS [5] Solid-phase extraction None required Sub-ppb level Wide dynamic range High mass accuracy, no derivatization needed
HPLC-FLD [6] SPE or LLE Anthroyl nitrile Comparable to MS methods Not specified Cost-effective, high sensitivity for specific applications
Advanced Derivatization Techniques for Enhanced Sensitivity

Table 2: Derivatization Approaches for Steroid Analysis Including this compound

Derivatization Reagent Target Functional Groups Reaction Conditions Application Notes
Heptafluorobutyric Anhydride (HFBA) [3] [4] Hydroxyl groups 60-70°C for 30-60 min Ideal for GC/NCI-MS, enhances electron capture
Anthroyl Nitriles (1-AN, 9-AN) [6] Hydroxyl groups Room temperature, 10-30 min Fluorescent derivatives for HPLC-FLD
2-Methyl-6-nitrobenzoic Anhydride [7] Hydroxyl groups 25°C for 30 min with DMAP and picolinic acid Used in complex biological matrices
Trimethylsilyl-diazomethane [8] Acidic moieties of conjugates Mild conditions, room temperature For phase II metabolites (glucuronides/sulfates)

Experimental Protocols

Detailed GC/NCI-MS Protocol for Urine Analysis

Materials and Reagents:

  • Heptafluorobutyric anhydride (HFBA)
  • Anhydrous pyridine or triethylamine
  • Anhydrous ethyl acetate or toluene
  • Reference standard of this compound
  • Quality control materials
  • Organic solvents (HPLC or GC grade)

Step-by-Step Procedure:

  • Sample Preparation:

    • Centrifuge urine samples at 3000 × g for 10 minutes
    • Aliquot 2-5 mL of supernatant for analysis
    • Add internal standard (if available)
  • Extraction:

    • Adjust pH to 7.0-7.5 with buffer solution
    • Extract with 5-10 mL tert-butyl methyl ether by vortex mixing for 2 minutes
    • Centrifuge at 3000 × g for 5 minutes to separate phases
    • Transfer organic layer to clean tube
    • Repeat extraction once and combine organic layers
    • Evaporate to dryness under nitrogen at 40°C
  • Derivatization:

    • Reconstitute residue in 50 μL anhydrous ethyl acetate
    • Add 25 μL HFBA and 25 μL anhydrous pyridine
    • Cap tightly and heat at 70°C for 30 minutes
    • Cool to room temperature and evaporate under nitrogen
    • Reconstitute in 100 μL injection solvent (iso-octane or nonane)
  • GC/MS Analysis:

    • Inject 1-2 μL in splitless mode
    • Use the following temperature program: 150°C initial, ramp to 300°C at 15-20°C/min
    • Monitor specific negative ions for this compound-HFB derivative
UHPLC-HRMS Protocol for Serum Analysis

Materials and Reagents:

  • UHPLC-grade water, methanol, and acetonitrile
  • Formic acid (ULC/MS grade)
  • Solid-phase extraction cartridges (Oasis HLB or equivalent)
  • Reference standards and stable isotope-labeled internal standards

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw serum samples slowly on ice
    • Centrifuge at 10,000 × g for 10 minutes at 4°C
    • Aliquot 1 mL supernatant for analysis
  • Solid-Phase Extraction:

    • Condition Oasis HLB cartridge (60 mg/3 mL) with 3 mL methanol followed by 3 mL water
    • Load sample at flow rate of 1-2 mL/min
    • Wash with 3 mL water followed by 3 mL 5% methanol in water
    • Elute with 2 × 1 mL methanol into clean tube
    • Evaporate eluent to dryness under nitrogen at 40°C
  • Reconstitution:

    • Reconstitute residue in 100 μL initial mobile phase (e.g., 30:70 water:methanol)
    • Vortex mix for 30 seconds and transfer to autosampler vial
  • UHPLC-HRMS Analysis:

    • Inject 5-10 μL onto UHPLC system
    • Use gradient elution with water and methanol, both containing 0.1% formic acid
    • Employ positive ESI mode with high resolution settings (>20,000 FWHM)
    • Use lock mass calibration for maximum mass accuracy

Workflow Visualization

GC-MS Analysis Workflow

GCMS_Workflow Start Sample Collection (Urine) Preparation Sample Preparation (Centrifugation, Aliquoting) Start->Preparation Extraction Liquid-Liquid Extraction (t-butyl methyl ether) Preparation->Extraction Derivatization Derivatization with HFBA (70°C for 30 min) Extraction->Derivatization Reconstitution Evaporation & Reconstitution (Injection solvent) Derivatization->Reconstitution GCMS GC/NCI-MS Analysis Reconstitution->GCMS Results Data Analysis & Reporting GCMS->Results

LC-MS Analysis Workflow

LCMS_Workflow Start Sample Collection (Serum/Urine) Prep Sample Preparation (Centrifugation, pH Adjustment) Start->Prep SPE Solid-Phase Extraction (Oasis HLB Cartridge) Prep->SPE Elution Analyte Elution (Methanol with Formic Acid) SPE->Elution Recon Evaporation & Reconstitution (Mobile Phase) Elution->Recon UHPLC UHPLC-HRMS Analysis Recon->UHPLC Data High-Resolution Mass Analysis UHPLC->Data

Troubleshooting and Optimization

Common Issues and Solutions

GC-MS Analysis:

  • Poor Derivatization Efficiency: Ensure complete dryness of samples before derivatization and use fresh derivatizing reagents. Check for moisture contamination which can inhibit the reaction.
  • Peak Tailing: Use inert liners and columns designed for active compounds. Consider deactivating the GC system with silanizing reagents.
  • Low Sensitivity in NCI Mode: Optimize reagent gas pressure and ion source temperature. Check the energy of electrons for optimal ionization.

LC-MS Analysis:

  • Matrix Effects: Use effective sample clean-up and appropriate internal standards (preferably stable isotope-labeled). Evaluate matrix effects during method validation.
  • Poor Chromatographic Separation: Optimize mobile phase composition and gradient program. Consider using specialized steroid columns for challenging separations.
  • Ion Suppression: Modify sample clean-up procedure or chromatographic conditions to separate analytes from matrix components causing suppression.
Quality Control Measures
  • Internal Standards: Use stable isotope-labeled analogs of this compound when available for both GC-MS and LC-MS methods.
  • Quality Controls: Implement at least three levels of quality controls (low, medium, high) in each batch to monitor method performance.
  • Retention Time Stability: Monitor retention time shifts which may indicate need for instrument maintenance or mobile phase preparation.
  • Ion Ratio Monitoring: For MS/MS methods, monitor characteristic ion ratios to confirm compound identity.

Applications in Doping Control and Forensic Analysis

The analytical methods described herein are particularly relevant in doping control laboratories where the detection of this compound serves as definitive evidence of boldenone administration. [1] The ability to detect this metabolite at low ppb levels is crucial due to the complete metabolism of the parent compound in many cases. In forensic and clinical contexts, these methods enable the discrimination between endogenous production and exogenous administration of anabolic steroids, which is fundamental in both sports doping cases and forensic investigations.

The continuing development of more sensitive and specific methods for this compound detection represents an important front in the fight against doping in sports and illegal use in food-producing animals. Future directions include the development of non-targeted screening approaches using high-resolution mass spectrometry and the direct detection of phase II metabolites without hydrolysis, which may provide longer detection windows and more definitive proof of administration. [8] [5]

References

Comprehensive Analytical Method Validation for the Detection of 4-Dihydroboldenone in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

4-Dihydroboldenone (DHB), also known as 17β-hydroxy-5β-androst-1-en-3-one or 1-testosterone, is a significant metabolite of the anabolic-androgenic steroid boldenone. As boldenone remains one of the most frequently detected performance-enhancing substances in sports despite being prohibited by the World Anti-Doping Agency (WADA) since 1976, the reliable detection of its metabolites is crucial for effective doping control [1] [2]. DHB possesses substantial anabolic properties and has itself been identified as a substance of abuse in the underground market of image and performance-enhancing drugs, sometimes marketed as "1-Testosterone" [3]. The compound's chemical structure features a Δ1-unsaturated ketone and a 17β-hydroxyl group, characteristics it shares with other anabolic steroids, which influences its metabolic fate and analytical detection strategies.

The detection of this compound presents significant analytical challenges due to its relatively low concentrations in biological matrices, the presence of isomeric compounds, and the need to distinguish between endogenous production and exogenous administration. While boldenone can occur endogenously in rare cases (approximately 3 in 10,000 individuals), the detection of specific metabolites like DHB can provide valuable evidence for confirming intentional misuse [2]. This application note consolidates current methodological approaches and validation parameters for the reliable detection and quantification of this compound across various biological matrices, with particular emphasis on compliance with anti-doping regulatory standards.

Analytical Methods

The analysis of this compound in biological matrices primarily relies on chromatographic techniques coupled with mass spectrometric detection. Both gas chromatography (GC) and liquid chromatography (LC) approaches have been successfully implemented, each offering distinct advantages for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS approach for this compound analysis typically requires chemical derivatization to enhance volatility and improve chromatographic performance. Choi et al. demonstrated the effectiveness of heptafluorobutyric anhydride (HFBA) derivatization followed by GC with negative ion chemical ionization (NCI) and tandem mass spectrometry (MS/MS) [4]. This method achieved detection limits of 5-20 ppb (signal-to-noise ratio = 3) for this compound and other anabolic steroids in human urine. The NCI technique offers superior sensitivity for halogenated derivatives compared to electron impact ionization, making it particularly suitable for doping control applications where low detection limits are critical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods have gained prominence for steroid analysis due to their ability to analyze thermally labile compounds without derivatization. Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) provides exceptional selectivity and sensitivity for determining endogenous anabolic androgenic steroids in biological matrices like serum [5] [6]. The method developed by Van Gansbeke et al. utilized various extraction solvents (methanol, ethyl acetate, pentane, and combinations) and derivatization reagents (Girard's Reagent P, Girard's Reagent T, and methoxyamine) to optimize this compound detection in dried blood spots [1]. The direct analysis of sulfate conjugates using LC-MS/MS in negative electrospray ionization mode has also been reported, providing an alternative approach for detecting phase II metabolites without hydrolysis [2].

Table 1: Comparison of Analytical Techniques for this compound Detection

Technique Sample Preparation Detection Limit Key Advantages Applications
GC/NCI-MS/MS HFBA derivatization 5-20 ppb High sensitivity for halogenated derivatives Urine analysis [4]
LC-ESI-MS/MS Solid-phase extraction Variable based on matrix No derivatization required; direct analysis of conjugates Serum, plasma [6]
UHPLC-HRMS Multi-step extraction Not specified High resolution; simultaneous unconjugated and conjugated analysis Dried blood spots [1]

Sample Preparation Protocols

Proper sample preparation is critical for the reliable detection of this compound, as biological matrices contain numerous interfering compounds that can affect analytical accuracy and sensitivity.

Sample Collection Considerations

The selection of appropriate biological matrices depends on the specific analytical requirements. Dried blood spots (DBS) have gained acceptance as a complementary matrix to traditional urine and blood samples in anti-doping analysis since WADA approval in September 2021 [1]. DBS collection offers practical advantages including simplified sample collection, transport, and storage. However, the choice of microsampling device requires careful evaluation, as demonstrated in studies comparing FTA DMPK-C cards, 903 protein saver cards, PerkinElmer-226 spot saver cards, Tasso-M20, and Mitra tips. These devices showed variations in blood absorption properties, collection repeatability, and potential analyte-device interactions that can impact detection capabilities [1].

Extraction Methodologies

Liquid-liquid extraction approaches have been successfully employed for this compound isolation. Van Gansbeke et al. evaluated multiple extraction solvents including methanol, ethyl acetate, pentane, and various combinations (methanol/acetonitrile, methanol/isopropanol, methanol/water, methanol/isopropanol/tert-butyl methyl ether, and methanol/isopropanol/cyclohexane) [1]. The methanol/isopropanol/tert-butyl methyl ether combination demonstrated particular effectiveness for extracting steroid esters from DBS samples. Optimization of incubation temperatures (20, 30, and 40°C) and extraction durations further enhanced recovery rates.

Solid-phase extraction (SPE) provides an alternative clean-up approach, especially for serum samples. The use of hydrophilic-lipophilic balanced (HLB) sorbents has shown excellent recovery rates (70.2%-96.5%) for both unconjugated and conjugated steroid forms [6]. This single SPE approach simplifies the simultaneous extraction of multiple analyte classes, improving workflow efficiency in high-throughput anti-doping laboratories.

Derivatization Techniques

For GC-based methods, chemical derivatization remains essential. The HFBA derivatization protocol described by Choi et al. significantly enhances detection sensitivity for this compound in NCI mode [4]. For LC-MS approaches, derivatization with Girard's Reagent P (GRP) has been employed to improve ionization efficiency and specificity [1]. Alternative derivatization agents including Girard's Reagent T and methoxyamine have also been evaluated, with selection dependent on specific instrumental configurations and analytical requirements.

The following workflow diagram illustrates the comprehensive sample preparation process for this compound analysis:

G SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction LLE LLE Extraction->LLE Organic Solvents SPE SPE Extraction->SPE HLB Cartridges Cleanup Cleanup Derivatization Derivatization Cleanup->Derivatization HFBA HFBA Derivatization->HFBA for GC-MS GRP GRP Derivatization->GRP for LC-MS Analysis Analysis GCMS GCMS Analysis->GCMS LCMS LCMS Analysis->LCMS Urine Urine Urine->SampleCollection Blood Blood Blood->SampleCollection Serum Serum Serum->SampleCollection DBS DBS DBS->SampleCollection LLE->Cleanup SPE->Cleanup HFBA->Analysis GRP->Analysis

Sample Preparation Workflow for this compound Analysis

Method Validation

Rigorous method validation is essential to ensure the reliability, accuracy, and defensibility of this compound detection in compliance with international anti-doping standards.

Sensitivity and Linearity

Method sensitivity for this compound detection must be sufficient to identify the low concentrations typically encountered in biological samples. The GC/NCI-MS/MS method with HFBA derivatization achieved detection limits of 5-20 ppb in human urine [4]. For LC-MS approaches, method limits of quantification ranging from 0.006 to 7.904 ng/mL have been reported for endogenous steroids in serum matrices, demonstrating the exceptional sensitivity required for anti-doping applications [6]. Method linearity should be established across the expected concentration range, with correlation coefficients exceeding 0.9859 for serum-based methods [6] and 0.9880-0.9988 for GC/NCI-MS/MS approaches [4].

Precision and Accuracy

Intra-day and inter-day precision should be evaluated using quality control samples at multiple concentration levels. Acceptable precision criteria typically require relative standard deviations (RSD) below 15% for most analytical applications, with more stringent requirements (below 10%) for anti-doping applications due to the serious consequences of false positive results. Method accuracy, expressed as percentage recovery, should fall within 70.2%-96.5% for SPE-based methods [6], ensuring minimal analyte loss during sample preparation while maintaining effective removal of matrix interferents.

Specificity and Selectivity

Method specificity must be demonstrated through the resolution of this compound from potentially interfering compounds, including isomeric steroids and endogenous matrix components. The presence of multiple isomeric forms of anabolic steroids necessitates chromatographic methods capable of adequate separation to prevent misidentification [6]. High-resolution mass spectrometry provides enhanced selectivity through accurate mass measurements, with mass errors typically below 5 ppm for confident compound identification. The application of retention time alignment and fragmentation pattern matching further strengthens method specificity.

Table 2: Method Validation Parameters for this compound Detection

Validation Parameter GC/NCI-MS/MS [4] UHPLC-HRMS [6] Acceptance Criteria
Linearity Range Not specified Not specified R² ≥ 0.985
Detection Limit 5-20 ppb Not specified S/N ≥ 3:1
Quantification Limit Not specified 0.006-7.904 ng/mL RSD < 20%, accuracy 80-120%
Precision Not specified RSD < 15% RSD < 15%
Accuracy Not specified 70.2-96.5% recovery 80-120% recovery
Specificity No interference reported Resolved from isomers Baseline separation of critical pairs

Quality Control Procedures

Implementing robust quality control measures ensures the ongoing reliability of this compound detection methods and compliance with anti-doping regulatory requirements.

Internal Standardization

The use of stable isotope-labeled internal standards represents the gold standard for quantitative accuracy in mass spectrometry-based methods. Isotope-labeled analogs of this compound or structurally similar compounds correct for variations in sample preparation, matrix effects, and instrumental response. When isotope-labeled standards are unavailable, alternative internal standards with similar chemical properties and retention characteristics may be employed, though with potentially reduced quantitative accuracy.

Matrix Effects Assessment

Ion suppression or enhancement caused by co-eluting matrix components significantly impacts method accuracy and sensitivity. The evaluation of matrix effects should be incorporated into method validation protocols using post-column infusion or post-extraction addition approaches. Compensation strategies include effective sample clean-up, improved chromatographic separation, and application of isotope dilution techniques. For methods analyzing multiple matrices (urine, blood, serum), matrix effects should be characterized for each specimen type.

Analytical Quality Control

Routine analysis should include quality control samples at multiple concentrations (low, medium, high) to monitor method performance. The implementation of Westgard rules or similar statistical quality control protocols facilitates the detection of systematic errors and ensures result reliability. Participation in proficiency testing programs and adherence to WADA technical documents (e.g., TD2021IDCR for identification criteria) further validate methodological competence [1].

Applications in Anti-Doping and Forensic Toxicology

The detection of this compound plays a crucial role in multiple analytical contexts, from routine doping control to forensic investigations.

Doping Control

In anti-doping analysis, this compound serves as an important long-term metabolite for detecting boldenone misuse. The detection of phase II metabolites, particularly sulfate conjugates, extends the detection window compared to unconjugated forms [2]. Boldenone sulfate and epiboldenone sulfate have been identified as minor metabolites detectable up to 36-56 hours after administration, providing valuable markers for recent boldenone use [2]. The development of methods for direct sulfate conjugate analysis without hydrolysis simplifies analytical workflows and improves retrospective detection capabilities.

Origin Discrimination

A critical challenge in boldenone-related doping cases involves distinguishing between endogenous production and exogenous administration. While boldenone can occur naturally in rare cases, the detection of specific metabolite patterns including this compound can support origin determination [2]. The application of gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) remains the definitive technique for confirming exogenous origin, but metabolite profiling using LC-MS/MS can provide preliminary evidence to guide further investigation.

Emerging Applications

Recent studies have explored the application of dried blood spots for steroid ester detection, including this compound precursors [1]. This approach addresses the stability challenges associated with conventional blood collection, as esterases in liquid blood rapidly hydrolyze steroid esters into their free forms. Additionally, community-based drug checking services have identified this compound (marketed as "1-Testosterone") in products obtained from the underground market, highlighting its ongoing misuse as a performance-enhancing substance [3].

Conclusion

The reliable detection and quantification of this compound requires carefully optimized and validated analytical methods that address the compound's specific chemical properties and the complexities of biological matrices. Both GC-MS and LC-MS approaches offer viable pathways for this compound determination, with selection dependent on available instrumentation, required sensitivity, and sample throughput considerations. The ongoing development of methods for direct conjugate analysis and the implementation of alternative matrices like dried blood spots represent significant advances in the retrospective detection of boldenone misuse. As the landscape of performance-enhancing drug use continues to evolve, maintaining robust analytical capabilities for this compound detection remains essential for effective doping control and public health protection.

References

Comprehensive Application Notes and Protocols for Anabolic Steroid Analysis in Drug Checking Services

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AAS and Drug Checking Services

The non-medical use of anabolic-androgenic steroids (AAS) has evolved into a significant global public health concern, with estimated lifetime prevalence of 3.3% in the general population and 18.4% among recreational sportspeople [1]. This widespread use occurs primarily through unregulated black markets where product quality is highly inconsistent and often dangerously misrepresented. In response to this emerging threat, drug checking services (DCS) have expanded their scope to include AAS, providing vital harm reduction interventions for this underserved population. These services combine advanced analytical techniques with targeted counseling to help users make more informed decisions about substance consumption [1] [2].

The imperative for AAS-specific drug checking is underscored by mounting evidence of extensive product counterfeiting and contamination. Recent studies indicate that over half (52%) of AAS products obtained from black markets are "fake" – containing incorrect substances, improper dosages, or unexpected contaminants [1] [3]. Furthermore, analyses have revealed hazardous heavy metal contamination in many products, presenting additional health risks beyond the inherent pharmacological dangers of AAS use itself [4]. The implementation of specialized DCS for AAS represents a novel public health monitoring tool that simultaneously addresses individual consumer safety needs while generating valuable population-level data on market trends [1] [2].

Analytical Methodologies for AAS Analysis

Core Analytical Techniques

The chemical analysis of AAS in drug checking services primarily relies on chromatographic separation coupled with mass spectrometric detection. The two predominant techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), each offering complementary advantages for comprehensive AAS profiling [1] [2] [4]. GC-MS is particularly well-established for AAS analysis, providing excellent separation efficiency for volatile and semi-volatile compounds, while LC-MS offers distinct advantages for thermolabile substances and high molecular weight compounds without requiring derivatization [1] [5].

The analytical workflow typically incorporates both qualitative screening to identify present compounds and quantitative analysis to determine precise concentrations. Advanced implementations may also include high-resolution mass spectrometry (HRMS) for non-targeted screening and inductively coupled plasma analysis for detecting heavy metal contaminants [4]. The selection of appropriate analytical methods depends on several factors, including instrument availability, required throughput, detection limits, and the chemical diversity of expected samples [2] [5].

Table 1: Comparison of Primary Analytical Techniques for AAS Analysis

Technique Applications Detection Limits Key Advantages Limitations
GC-MS Broad-spectrum AAS screening, metabolite profiling Low μg/mL range Extensive reference libraries, high separation efficiency Requires derivatization for some compounds, limited for thermolabile substances
LC-MS (Orbitrap) Targeted quantification, non-targeted screening Sub-μg/mL range No derivatization needed, better for polar compounds Higher instrument costs, more complex data interpretation
Radian-ASAP Rapid screening of tablets and powders Variable by compound Minimal sample preparation, rapid analysis Limited quantitative accuracy, reference database dependent
ICP Analysis Heavy metal contamination ng/mL range Element-specific detection, wide dynamic range Does not identify organic compounds, requires separate analysis
Analytical Performance Metrics

Rigorous method validation is essential for generating reliable AAS testing results. Based on recent protocols, well-optimized methods demonstrate satisfactory linearity (R² > 0.97) across clinically relevant concentration ranges, with low detection limits (0.003–3 μg/kg) adequate for detecting AAS residues even in complex matrices [5]. Recovery rates typically range between 52.4–126.8%, with the variation reflecting the challenges of analyzing diverse compounds across different matrices [5]. The specificity of these methods is ensured through multiple reaction monitoring (MRM) transitions in tandem mass spectrometry and retention time matching against certified reference standards [2] [5].

For quantitative accuracy, methods must address the significant variability in AAS product composition. Recent studies have revealed that among products with clearly defined expected labeled dosages, only a small minority (4 of 21 samples in one study) fall within a ±5% deviation of the expected purity [4]. This substantial quality variance underscores the importance of precise quantification in addition to qualitative identification, as dosage inaccuracies represent a significant health risk to consumers [1] [4].

Experimental Protocols for AAS Analysis in Drug Checking

Sample Collection and Preparation

The sample collection protocol for AAS drug checking accommodates various physical forms, including injectable solutions, oral tablets, raw powders, and even used vials with residual product [2]. During the pioneering pilot study in Zurich, clients could submit samples anonymously along with a voluntary user questionnaire, with social workers ensuring proper sample documentation and chain of custody procedures [1]. This process includes recording product characteristics such as brand name, stated composition, and physical form, which enables subsequent comparison between claimed and actual composition [1] [2].

Sample preparation varies based on matrix type and analytical requirements:

  • For oral tablets and powders: Samples undergo solid-phase extraction (SPE) using optimized cartridges (e.g., Captiva EMR–Lipid) to remove interfering matrix components while retaining analytes of interest [5]. The extraction typically employs 90% aqueous acetonitrile with sonication followed by centrifugation at 9500 rpm for 15 minutes at 4°C [5].

  • For injectable solutions: Samples may require dilution with appropriate solvents (e.g., methanol or acetonitrile) followed by filtration or direct injection depending on concentration [2].

  • For complex matrices: Advanced approaches such as cold-induced aqueous two-phase systems can be employed, where samples are mixed with water and acetonitrile at a 4:6 ratio, vortexed, ultrasonicated, then frozen at -20°C for 60 minutes to induce phase separation [5].

Table 2: Sample Analysis Results from Recent AAS Drug Checking Studies

Study Location Sample Size Analytical Technique Key Findings Counterfeit/Inconsistent Products
Zurich, Switzerland [1] 71 samples GC-MS 52% of samples were "fake" (incorrect substance or dosage) 52%
Queensland, Australia [2] 46 analysable samples LC-MS (Orbitrap), Radian-ASAP 9 samples with presence issues, 15 with purity issues 52.2% (24/46)
Australian Market Study [4] 28 samples GC-MS, LC-MS, ICP 15 samples incorrectly labelled; heavy metals detected 53.6% (15/28)
Global Beef Study [5] 29 beef samples UHPLC-MS/MS 15 AS compounds identified across global samples Not applicable
Instrumental Analysis Workflow

The analytical workflow for AAS testing follows a systematic progression from initial screening to confirmatory analysis:

  • Initial Screening: Samples first undergo rapid screening using direct mass spectrometry techniques such as Radian-ASAP or Fourier-transform infrared spectroscopy (FTIR) for tablets and powders [2]. This step provides preliminary compound identification and informs subsequent analytical approaches.

  • Confirmatory Analysis: Samples progressing from screening undergo comprehensive analysis through GC-MS or LC-MS. For GC-MS analysis, samples are typically derivatized when necessary to improve volatility and separation characteristics [1]. For LC-MS analysis, reverse-phase chromatography with C18 columns is standard, with mobile phases consisting of water/acetonitrile or water/methanol mixtures, often with modifiers such as formic acid or ammonium formate [2] [5].

  • Quantification: Compounds identified in screening are quantified against certified reference standards using calibrated instrument response. Multi-point calibration curves are constructed across expected concentration ranges to ensure accurate quantification [2] [5].

  • Contaminant Screening: Additional analyses may include inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal detection, with particular attention to elements such as lead, arsenic, and mercury [4].

The following workflow diagram illustrates the complete AAS analysis process:

AAS_workflow Start Sample Submission SP Sample Preparation Start->SP Screen Initial Screening (Radian-ASAP/FTIR) SP->Screen Confirm Confirmatory Analysis (GC-MS/LC-MS) Screen->Confirm Quant Quantification (Reference Standards) Confirm->Quant Report Result Reporting & Harm Reduction Counseling Confirm->Report If no quantification needed Contam Contaminant Screening (ICP-MS if indicated) Quant->Contam If contamination suspected Quant->Report Contam->Report

Diagram 1: Comprehensive Workflow for AAS Analysis in Drug Checking Services. The process begins with sample submission and progresses through preparation, screening, confirmatory analysis, and finally result reporting integrated with harm reduction counseling.

Data Interpretation and Quality Control

Data interpretation relies on multi-level verification to ensure accurate results. Mass spectral data is cross-referenced against established libraries (e.g., National Institute of Standards and Technology libraries) and validated using certified reference materials when available [2] [5]. For novel or uncommon compounds, retention time matching and fragmentation pattern comparison provide additional confirmation [5]. The quantitative results are compared against labeled claims when available, with significant deviations (>20% variance in active pharmaceutical ingredient) typically flagged as purity concerns [2].

Quality control protocols incorporate method blanks, replicate analyses, and continuing calibration verification to maintain analytical integrity [2] [5]. In the Australian mixed-methods study, all unusual findings underwent internal review within the chemistry team, with positive findings indicating mislabelled substances or unexpected pharmacological content requiring formal sign-off by a senior chemist [2]. This rigorous approach to data verification is particularly important in drug checking contexts where results may directly influence individual consumption behaviors and broader harm reduction policies [1] [2].

Product Quality Assessment Findings

Chemical Composition Analysis

Recent systematic analyses of AAS products from unregulated markets reveal alarming rates of product inconsistency. The Swiss pilot study found that over half (52%) of user-provided AAS samples were "fake" – containing substances different from those claimed, incorrect dosages, or unexpected components [1] [3]. Similarly, the Australian sequential mixed-methods study found that among 46 analysable samples, 9 exhibited presence issues (compounds differing from expectations) while 15 demonstrated purity issues (concentrations either too low or too high) [2]. This pattern of widespread product inconsistency presents significant challenges for consumers attempting to make informed decisions about use.

Further complicating the risk landscape, analysis of AAS products has revealed potentially dangerous contaminants, including heavy metals in concentrations posing health risks. One Australian study detected twelve different heavy metals in injectable and oral products, with mean concentrations ranging from 0.07 to 62.54 μg/mL in injectables and 1.94-47,901 μg/g in orals [4]. Seven metals were identified in raw powders with mean concentrations of 23.0 μg/g (range 0.96-51.73 μg/g) [4]. These findings highlight additional health risks beyond the pharmacological effects of AAS themselves, particularly for injectable products where contaminants bypass important biological barriers.

Table 3: Contamination Findings in AAS Products from Unregulated Markets

Contaminant Category Specific Examples Concentration Ranges Potential Health Impacts
Heavy Metals [4] Lead, arsenic, mercury 0.07-62.54 μg/mL (injectables); 1.94-47,901 μg/g (orals) Neurotoxicity, organ damage, cumulative toxicity
Incorrect Active Ingredients [1] [2] Substances differing from label claims Variable Unexpected pharmacological effects, adverse reactions
Dosage Inconsistencies [2] Under-dosed or over-dosed products >20% deviation from claimed dosage Reduced efficacy or increased toxicity
Production Contaminants [1] Residual solvents, synthesis byproducts Not systematically quantified Variable, potentially toxic
Implications for Consumer Safety

The widespread quality issues in unregulated AAS markets create substantial and unpredictable health risks for consumers. The consumption of products with incorrect active ingredients exposes users to unexpected pharmacological effects and potential adverse reactions, while dosage inconsistencies can lead to either reduced efficacy or increased toxicity [1] [2]. Particularly concerning is the finding that more potent AAS such as trenbolone are sometimes substituted for milder compounds, potentially exposing users to more severe side effects than anticipated [2]. These product quality issues compound the inherent health risks associated with AAS use itself, which include cardiovascular complications, hepatic injury, endocrine disorders, and mental health problems [1] [6].

The presence of heavy metal contaminants in injectable products presents particularly serious health implications, as this route of administration bypasses natural protective barriers [4]. The detection of metals such as lead and arsenic in AAS products suggests potentially inadequate purification processes during clandestine manufacturing, representing an entirely additional dimension of health risk beyond the pharmacological effects of the steroids themselves [4]. These findings highlight the critical importance of drug checking services in identifying not just the primary active compounds, but also potential contaminants that may pose significant health threats to consumers.

Service Implementation and Clinical Integration

Operational Framework for AAS Drug Checking

Successful implementation of AAS drug checking services requires careful consideration of operational logistics and service delivery models. The Swiss pilot study established a framework where clients could access services by appointment, submitting samples along with completing a voluntary user questionnaire [1]. This process was integrated within an existing DCS infrastructure, demonstrating the feasibility of adding AAS testing to established drug checking programs without requiring completely separate facilities [1]. The service operated with specific sample capacity limits (initially 5 clients/5 samples per day during the pilot phase), balancing analytical capabilities with demand [1].

The Australian model employed a different approach, utilizing community harm reduction organizations across two drug checking sites in Queensland as sample collection points [2]. This distributed model allowed for broader geographic access while maintaining centralized analytical capabilities at an academic institution (Griffith University chemistry laboratory) [2]. Both models shared the common feature of integrating chemical analysis with harm reduction counseling, recognizing that the value of drug checking extends beyond mere compound identification to facilitating risk reduction conversations and promoting safer consumption practices [1] [2].

User Engagement and Service Impact

Evaluation of AAS drug checking services demonstrates high user satisfaction and positive reception among consumers. The Swiss pilot study reported excellent customer satisfaction metrics, with a Net Promoter Score of 97 (integer) and Customer Satisfaction Score of 93% [1]. The typical service clients were characterized as "males partaking in recreational sports, between 22 and 40 years old, working, and with a higher education," with aesthetic enhancement as the primary motivation for AAS use [1]. This user profile aligns with broader epidemiological patterns of AAS use and suggests that drug checking services are successfully reaching the intended population.

Qualitative research with service users indicates that receiving chemical analysis results influences subsequent consumption behaviors. Follow-up interviews with 25 AAS consumers in Australia found that access to testing results reduced trust in unregulated products and led to "more cautious approaches and reconsideration of usage practices" [2]. This behavioral impact demonstrates the potential of drug checking to function as more than just a quality verification service, but as a catalyst for broader harm reduction practices among AAS consumers. The research further highlighted the importance of detailed reporting that includes both identification and quantification of active compounds, as this specific information directly informed consumption decisions [2].

The following diagram illustrates the integration of analytical science with harm reduction outcomes in AAS drug checking services:

DCS_framework cluster_analytical Analytical Process cluster_outcomes Service Outcomes Analytics Analytical Science Component PublicHealth Public Health Monitoring HarmReduction Harm Reduction Interventions Clinical Clinical Care Integration Sample Sample Collection & Documentation Analysis Chemical Analysis (GC-MS/LC-MS) Sample->Analysis Interpretation Data Interpretation & Verification Analysis->Interpretation Individual Individual Risk Reduction Interpretation->Individual Result Reporting & Counseling Market Market Monitoring & Alert Systems Interpretation->Market Aggregate Data Analysis Policy Evidence-Informed Policy Market->Policy Policy Translation

Diagram 2: Integrated Framework for AAS Drug Checking Services. The model connects analytical science with multiple service outcomes, including individual risk reduction through direct consumer engagement and public health monitoring through market surveillance and policy translation.

Clinical Integration and Best Practice Development

The emerging field of AAS drug checking is increasingly connected with broader clinical care frameworks for people who use image and performance enhancing drugs. A Delphi consensus study currently underway aims to develop "best practice guidance for health care professionals providing medical care to individuals engaging in the nonmedical use of AAS" [7]. This effort recognizes the significant treatment gap that exists for AAS users, who often face barriers to healthcare including fear of stigma and lack of trust in health care professionals [7]. Drug checking services can function as a low-threshold entry point to more comprehensive healthcare services for this population.

The clinical integration of AAS drug checking faces several challenges, including legal uncertainties in some jurisdictions where AAS possession may be prohibited, and limited clinician awareness of AAS-specific issues [7]. However, pioneering services in Switzerland have demonstrated that DCS for AAS can be successfully implemented within existing legal frameworks for harm reduction services [1]. The ongoing development of clinical guidance specifically addressing AAS-related care needs suggests a growing recognition of the importance of appropriate medical responses to non-medical AAS use, with drug checking serving as one component of a comprehensive public health approach [7].

Conclusions and Future Directions

The implementation of drug checking services for AAS represents a promising harm reduction intervention for a population that has historically faced significant barriers to credible product quality information. Recent pilot programs have demonstrated both technical feasibility and high user acceptance, with chemical analysis revealing alarmingly high rates of product inconsistency and contamination in unregulated markets [1] [2] [4]. The integration of advanced analytical techniques including GC-MS and LC-MS provides reliable compound identification and quantification, forming the scientific foundation for these services [1] [2] [5].

Future developments in AAS drug checking will likely focus on expanding analytical capabilities to include broader contaminant screening, reducing turnaround times through more rapid analysis techniques, and enhancing service accessibility through distributed models and potential mail-in options [2]. Additionally, stronger integration with clinical care pathways and specialized medical services for AAS users represents an important opportunity to address the full spectrum of health needs in this population [7]. As these services continue to evolve, they will play an increasingly important role in mitigating the harms associated with non-medical AAS use while generating valuable public health intelligence about this evolving drug market.

References

Comprehensive Application Notes: Handling and Storage of 4-Dihydroboldenone Analytical Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

4-Dihydroboldenone (DHB), systematically known as 17β-Hydroxy-5β-androst-1-en-3-one, is a significant metabolite of the anabolic steroid Boldenone and is classified as an androgenic anabolic steroid (AAS). This compound has garnered substantial attention in forensic toxicology, anti-doping control, and veterinary drug monitoring due to its role as a primary marker for detecting Boldenone abuse in both human athletics and food-producing animals [1] [2]. The structural characteristics of DHB include a cyclopentanoperhydrophenanthrene nucleus with an unsaturated bond between positions C1-C2 and a ketone group at C3, which are essential for its identification through analytical techniques.

The molecular formula of this compound is C₁₉H₂₈O₂, with an average molecular weight of 288.4244 g/mol and a monoisotopic molecular weight of 288.20893014 g/mol [1] [2]. The compound's IUPAC name is (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one, and it is registered under CAS Number 10529-96-1. As a 5β-reduced metabolite of Boldenone, DHB possesses distinctive chromatographic and mass spectrometric properties that facilitate its detection in complex biological matrices. The compound belongs to the androgen and derivative class of organic compounds, characterized by 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics [1].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Chemical Name This compound
Synonyms 1-Testosterone, 17β-Hydroxy-5β-androst-1-en-3-one
CAS Number 10529-96-1
Molecular Formula C₁₉H₂₈O₂
Average Molecular Weight 288.4244 g/mol
Monoisotopic Mass 288.20893014 g/mol
Chemical Classification Androstane steroid
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one

Storage Conditions and Stability Parameters

Optimal Storage Conditions

Maintaining the structural integrity and analytical reliability of this compound standards requires strict adherence to specific storage protocols. Based on the compound's physicochemical properties, long-term storage should occur at -20°C or below in airtight, amber glass containers to prevent degradation [1] [2]. The thermolabile nature of steroid compounds necessitates protection from temperature fluctuations, with cryogenic storage at -70°C recommended for certified reference materials intended for quantitative applications.

The predicted physicochemical properties of DHB significantly influence its storage requirements. With a calculated logP value of 3.38 [1] [2], the compound exhibits moderate lipophilicity, influencing its solubility and storage stability. The water solubility is predicted to be approximately 0.013 g/L, indicating limited aqueous stability and emphasizing the need for appropriate organic solvents in standard preparation. The compound contains two hydrogen bond acceptors and one hydrogen bond donor, contributing to its crystalline solid state at room temperature. The polar surface area of 37.3 Ų reflects moderate polarity, which should be considered when selecting storage containers and preparation solvents.

Stability Monitoring and Handling

Regular integrity verification of stored standards is essential for maintaining analytical accuracy. Periodic assessment through chromatographic methods should be conducted every six months for standards stored at -20°C and annually for those maintained at -70°C. The freeze-thaw cycles should be rigorously minimized, with recommended aliquoting of stock solutions to prevent repeated exposure to room temperature.

Table 2: Storage Conditions and Stability Parameters for this compound

Parameter Recommended Condition Rationale
Long-term Storage Temperature ≤ -20°C Prevents thermal degradation and molecular rearrangement
Short-term Storage Temperature 2-8°C Maintains stability for working solutions up to 1 month
Light Sensitivity Amber glass containers Protects against photodegradation of unsaturated bond
Atmosphere Inert gas (N₂) environment Prevents oxidation of ketone and alcohol functional groups
Solution Stability 6 months at -20°C in methanol Maintains analytical integrity for quantitative applications
Humidity Control Desiccated environment Prevents hydration and maintains purity of solid standard

Handling Procedures and Safety Considerations

Safe Handling Practices

The manipulation of this compound standards requires implementation of rigorous safety protocols due to its biological activity and potential health risks. Personnel should wear appropriate personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles when handling the substance. All procedures should be conducted in a certified chemical fume hood to prevent inhalation exposure, particularly during weighing of powdered material or when working with volatile organic solvents.

The androgenic potency of DHB necessitates particular caution to avoid dermal exposure or accidental ingestion. Laboratory surfaces should be protected with disposable absorbent paper, and all equipment that contacts the standard should be thoroughly decontaminated with an appropriate solvent such as methanol or acetonitrile. Given that DHB is a controlled substance in many jurisdictions, strict inventory control and documentation procedures must be maintained in compliance with relevant regulatory frameworks [1] [3].

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable analytical results. For primary stock solutions, precise weighing of this compound should be performed using a calibrated microbalance with minimum capacity of 10 mg. The compound demonstrates optimal solubility in organic solvents such as methanol, acetonitrile, or dimethyl sulfoxide, with recommended stock solution concentration of 1.0 mg/mL.

The volumetric preparation should utilize Class A glassware, and solutions should be allowed to equilibrate to room temperature for 30 minutes before use to ensure complete dissolution. Sonication for 5-10 minutes may be employed to facilitate dissolution, but excessive heating should be avoided to prevent degradation. For most analytical applications, serial dilution in methanol-water or acetonitrile-water mixtures provides appropriate working standards. The solution stability varies with concentration and storage conditions, with 100 μg/mL solutions in methanol remaining stable for approximately three months when stored at -20°C.

G Standard Solution Preparation Workflow (Max 760px) Start Start Standard Preparation Weigh Weigh Standard Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Sonicate Sonicate if Needed Dissolve->Sonicate Sonicate->Dissolve Incomplete dissolution Dilute Prepare Working Solutions Sonicate->Dilute Complete dissolution Aliquot Aliquot Solutions Dilute->Aliquot Store Label and Store Aliquot->Store End Document Preparation Store->End

Figure 1: Standard solution preparation workflow illustrating critical steps in handling this compound reference materials

Contamination Prevention and Waste Disposal

Preventing cross-contamination is critical when working with this compound standards, particularly in laboratories analyzing biological samples for trace levels of anabolic steroids. Dedicated glassware and equipment should be reserved for standard preparation, and surfaces should be thoroughly cleaned between procedures. Liquid waste containing DHB should be collected in appropriate chemical waste containers for incineration, while solid waste should be disposed of as hazardous chemical waste in compliance with local regulations.

Analytical Methodologies and Applications

Liquid Chromatography-Mass Spectrometry Parameters

The analysis of this compound typically employs reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for optimal sensitivity and specificity. Based on predicted chromatographic behavior, DHB exhibits a retention time of approximately 6.6 minutes on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) [1]. The ionization efficiency is optimal in positive electrospray ionization (ESI+) mode due to the presence of carbonyl and hydroxyl functional groups capable of protonation.

For chromatographic separation, a binary mobile phase system consisting of water (mobile phase A) and methanol or acetonitrile (mobile phase B), both modified with 0.1% formic acid, provides excellent peak shape and resolution. A gradient elution program starting from 30% organic phase and increasing to 95% over 8-10 minutes effectively elutes DHB while maintaining separation from potentially interfering compounds. The predicted collision cross-section values for DHB are 168.661 Ų for [M+H]+ and 167.312 Ų for [M-H]- [1], which can inform ion mobility spectrometry methods development.

Table 3: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Setting Alternative Options
Chromatographic Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 μm) Other C18 columns with similar dimensions
Mobile Phase A Water with 0.1% formic acid 2-10 mM ammonium acetate or ammonium formate
Mobile Phase B Methanol with 0.1% formic acid Acetonitrile with 0.1% formic acid
Gradient Program 30% B to 95% B over 8 min 20-98% B over 10 min depending on application
Flow Rate 0.3 mL/min 0.2-0.5 mL/min based on column specifications
Ionization Mode ESI+ APCI+ for specific applications
Precursor Ion m/z 289.2 [M+H]+ m/z 287.2 [M-H]- in negative mode
Product Ions m/z 135.1, 213.1 (quantifier) m/z 91.1, 173.1 (qualifier)
Method Validation Criteria

Comprehensive validation of analytical methods for this compound quantification should adhere to international guidelines such as those established by the World Anti-Doping Agency (WADA) or FDA bioanalytical method validation criteria. Key validation parameters include linearity across appropriate concentration ranges (typically 1-500 ng/mL for biological samples), with correlation coefficients (R²) exceeding 0.99. The limit of detection (LOD) for DHB in most matrices should be ≤ 0.5 ng/mL, while the limit of quantification (LOQ) should be ≤ 1 ng/mL for doping control applications.

The accuracy and precision of the method should demonstrate intra-day and inter-day variability of less than 15% (20% at LOQ), with recovery rates between 85-115%. The selectivity of the method should be established by analyzing multiple blank matrices from different sources to demonstrate absence of interfering peaks at the retention time of DHB. For MS/MS detection, monitoring at least two product ion transitions with appropriate ion ratios is essential for confirmatory analysis, particularly in forensic and anti-doping contexts where definitive identification is required.

Stability Testing and Degradation Monitoring

Protocol for Stability Assessment

Systematic evaluation of this compound stability under various conditions is essential for establishing appropriate handling and storage guidelines. The forced degradation studies should expose the compound to relevant stress conditions including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic decomposition. For acid/base stability, samples should be treated with 0.1M HCl or 0.1M NaOH at room temperature for 1-2 hours, followed by neutralization and analysis.

Oxidative stability should be assessed using 3% hydrogen peroxide at room temperature for 30-60 minutes. Thermal degradation can be evaluated by exposing solid standard to 60°C for 24-72 hours, while photostability should be tested by exposing methanolic solutions to both UV (254 nm) and visible light following ICH guidelines. The analysis of degraded samples should employ the same LC-MS/MS parameters established for routine analysis, with particular attention to the appearance of new chromatographic peaks indicating degradation products.

Stability-Indicating Methods

The development and validation of stability-indicating methods for DHB requires demonstration that the method can effectively separate the parent compound from its degradation products. The chromatographic resolution between DHB and its closest eluting degradation product should be ≥ 2.0, with peak purity confirmed by photodiode array detection or mass spectrometry. The primary degradation products of DHB are expected to include hydroxylated derivatives from oxidation and structural isomers from thermal rearrangement.

Long-term stability should be monitored through periodic re-analysis of stored standards against freshly prepared calibrators. Acceptance criteria should include retention time stability (± 0.1 min), peak area consistency (± 15% of initial value), and chromatographic peak shape (asymmetric factor ≤ 2.0). Any evidence of degradation should trigger immediate replacement of the standard and investigation of storage conditions. Documentation should include storage time, temperature history, and results of periodic quality control assessments.

Quality Control and Regulatory Compliance

Quality Assurance Procedures

Rigorous quality control measures are essential for maintaining the integrity of this compound standards in analytical workflows. Each batch of analysis should include system suitability tests performed before sample analysis to ensure adequate sensitivity, resolution, and reproducibility. The tests should include injection of a middle-range calibration standard with predetermined acceptance criteria for retention time, peak area, and signal-to-noise ratio.

Procedural blanks should be included in each analytical batch to monitor for potential contamination during sample preparation or analysis. The continuing calibration verification (CCV) standards should be analyzed after every 10-15 samples to ensure sustained instrument performance throughout the sequence. For quantitative applications, matrix-matched calibration curves and quality control samples at low, medium, and high concentrations should be included in each batch, with at least 67% of QC samples falling within ±15% of their nominal concentrations.

Regulatory Considerations and Documentation

The analytical application of this compound standards occurs within a strict regulatory framework due to the compound's status as a banned substance in sports and veterinary medicine [1] [3]. Laboratories handling DHB must maintain comprehensive documentation including certificate of analysis for reference materials, preparation records for standard solutions, and storage condition monitoring logs.

The chain of custody documentation should track the standard from receipt through preparation, use, and disposal, particularly for forensic and anti-doping laboratories seeking ISO 17025 accreditation. All personnel working with DHB should receive appropriate training on the legal implications of mishandling controlled substances and the technical requirements for maintaining analytical integrity. Regular internal audits of standard handling procedures should be conducted to identify potential areas for improvement and ensure ongoing compliance with relevant regulatory standards.

Conclusion

The proper handling and storage of this compound standards is fundamental to generating reliable analytical data in doping control, forensic toxicology, and veterinary drug monitoring. Implementation of the protocols outlined in these application notes—including strict temperature control, protection from light, appropriate solvent selection, and rigorous quality assurance—ensures the long-term stability and analytical integrity of this important reference material. The comprehensive understanding of DHB's physicochemical properties and stability characteristics enables laboratories to establish robust analytical methods that meet regulatory requirements and withstand scientific scrutiny.

References

Application Notes and Protocols: LC-MS/MS Quantification of 4-Dihydroboldenone in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Dihydroboldenone (5β-androst-1-en-17β-ol-3-one) is a significant metabolite of the anabolic steroid boldenone, an androgenic agent whose use is officially banned in both human athletics and animals destined for food production due to serious toxicological effects on cardiovascular, hepatic, and neuroendocrine systems [1] [2]. Because most anabolic steroids are extensively metabolized, with little to no parent compound excreted, the identification and accurate quantification of metabolites like this compound is crucial for effective doping control and food safety monitoring [3] [2]. This document provides detailed application notes and a standardized protocol for the reliable quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique lauded for its high specificity, sensitivity, and capability for multiplexed analysis [4] [5] [6].

Critical Methodological Considerations

Sample Preparation and Extraction

Robust sample preparation is paramount to minimize matrix effects and achieve low limits of quantification. The chosen method must effectively isolate the target analyte from complex biological matrices.

  • Solid-Phase Extraction (SPE): This is the predominant technique for clean-up of steroid samples [7]. For boldenone and its metabolites, a liquid-solid extraction using cartridges packed with a polymeric sorbent is effective, allowing for the isolation of both free and conjugated forms without the need for hydrolysis [3]. Mixed-mode cation exchanger-based SPE phases are particularly suitable for extracting compounds with basic structures [7].
  • Liquid-Liquid Extraction (LLE): An established protocol for steroid hormones involves using methyl tert-butyl ether (MTBE) [5]. Briefly, after protein precipitation with acetonitrile, the supernatant is mixed with MTBE, vortexed, and centrifuged. The upper organic layer, containing the extracted analytes, is then collected and evaporated under a gentle nitrogen stream at 55°C [5].
  • Protein Precipitation: A simple and high-throughput initial step involves precipitating serum or plasma proteins with ice-cold methanol. A typical protocol uses 3.7 volumes of methanol per volume of serum, followed by incubation at -80°C and centrifugation [6].
LC-MS/MS Instrumental Configuration

The core analytical system requires optimization for maximum sensitivity and specificity.

  • Chromatographic Separation:

    • Column: Reverse-phase columns, such as C18 or C8, are standard. A C8 column (e.g., 100 × 2 mm, 3 µm) provides excellent results for steroid separation [8].
    • Mobile Phase: A gradient of water and acetonitrile, both acidified with 0.1% formic acid, is recommended to promote ionization [3] [8]. A typical gradient might run from 80% aqueous to 95% organic over 20-30 minutes.
    • Flow Rate: Methods can operate at standard flow rates (e.g., 0.2 mL/min) [8] or, for increased sensitivity and reduced solvent consumption, at microfluidic rates as low as 3 µL/min [6].
  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is most commonly employed [5] [3].
    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis. It offers high specificity by monitoring specific precursor-to-product ion transitions [6]. The use of stable isotope-labeled internal standards (e.g., d3-boldenone) is critical for compensating for matrix effects and ensuring quantitative accuracy [3].

Detailed Experimental Protocol

Materials and Reagents
  • Chemicals: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), formic acid, and ultrapure water.
  • Standards: Reference standards of this compound, 17β-Boldenone, and stable isotope-labeled internal standards.
  • Solutions: Ammonium formate buffer (e.g., 6 mM) can be used to enhance ionization stability.
Sample Preparation Workflow

The following procedure is adapted from proven methods for steroids and boldenone metabolites [5] [3].

G start Start with 100-500 µL Urine/Serum step1 1. Add Internal Standard and Acetonitrile (Vortex 30 s, Protein Precipitation) start->step1 step2 2. Liquid-Liquid Extraction with 1 mL MTBE (Vortex 5 min, Centrifuge 5 min) step1->step2 step3 3. Transfer Organic Layer (Upper Phase) step2->step3 step4 4. Evaporate to Dryness under N₂ at 55°C step3->step4 step5 5. Reconstitute in 50% Methanol (Vortex) step4->step5 step6 6. LC-MS/MS Analysis step5->step6

LC-MS/MS Analytical Conditions

Table 2: Instrumental Parameters for LC-MS/MS Analysis

Parameter Setting
Chromatography
Column Phenomenex Luna C8(2), 100 × 2 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 23 min
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Mass Spectrometry
Ionization Electrospray Ionization (ESI), Positive
Capillary Temperature 275 °C
Sheath Gas Flow 30 (arbitrary units)
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
This compound 289.24 [M+H]⁺ 135.1 107.1 20-26
17β-Boldenone 287.24 [M+H]⁺ 135.1 121.1 20-26
17α-Boldenone 287.24 [M+H]⁺ 135.1 121.1 20-26
d3-Boldenone (IS) 290.27 [M+H]⁺ 135.1 - 20-26

Note: The exact MRM transitions and collision energies must be optimized using standard solutions on the specific instrument in use. The m/z values for this compound are predicted based on its molecular structure [1] [2].

Method Validation

According to international guidelines, the following validation parameters must be established to ensure the method's reliability [9] [8].

Table 4: Target Validation Parameters for the Quantitative Method

Validation Parameter Acceptance Criterion
Specificity No interference at analyte retention time in blank matrix
Linearity R² > 0.99 over the calibration range
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1, with precision ≤20% RSD and accuracy of 80-120%
Accuracy (Recovery) 85–115%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15%
Matrix Effect Consistent signal in matrix vs. solvent (≤ ±25%)

Data Interpretation and Troubleshooting

  • Chromatographic Performance: A symmetrical peak shape for this compound is indicative of a well-conditioned system. Asymmetric or broad peaks may suggest column degradation or mobile phase issues.
  • Sensitivity Issues: Low signal intensity can stem from ion suppression. Employing a matrix-matched calibration curve and using a stable isotope-labeled internal standard are the most effective strategies to compensate for this [8].
  • Specificity: Confirm the identity of this compound by comparing the retention time and ion ratio (Product Ion 2 / Product Ion 1) of the sample to that of the reference standard. The ratio should be within a pre-defined tolerance (e.g., ±15-20%).

Conclusion

This protocol outlines a robust and reliable LC-MS/MS method for the sensitive quantification of this compound, a key metabolite for monitoring the illegal use of boldenone. The method leverages efficient sample preparation and highly specific MRM detection, making it suitable for application in anti-doping laboratories, veterinary drug residue testing, and forensic science. Adherence to method validation guidelines ensures the generation of accurate, precise, and defensible data.

References

4-Dihydroboldenone PIP post-injection pain management

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DHB and Post-Injection Pain

Q1: What is 4-Dihydroboldenone (DHB) and why is PIP a major concern? this compound (DHB), often referred to as 1-Testosterone, is a potent anabolic-androgenic steroid. It is the 5-alpha reduced form of Boldenone, which prevents it from converting to estrogen and is known for promoting lean, dry muscle gains [1]. However, it has a strong reputation for causing severe Post-Injection Pain (PIP), which is its most frequently reported adverse effect [1] [2]. User experiences describe the pain as ranging from persistent, deep muscle soreness to the formation of painful, hardened lumps or "knots" at the injection site that can last for days or over a week, sometimes limiting mobility and training [2] [3].

Q2: What are the proposed causes of DHB-related PIP? The pain is primarily attributed to the physical and chemical properties of the compound and its formulation. The leading theories are:

  • In-Tissue Crystallization: The most widely accepted explanation is that the DHB compound crystallizes at the injection site after administration [1]. These microscopic crystals cause physical irritation and an inflammatory response in the muscle tissue, leading to pain, swelling, and the formation of lumps [2].
  • Solvent and Carrier Oil Formulation: The type and concentration of solvents (like Benzyl Benzoate (BB) and Benzyl Alcohol (BA)) and carrier oils used can significantly influence PIP. High concentrations or specific solvents may increase tissue irritation [4]. The chemical structure of DHB itself, particularly in its no-ester form, is also noted to be inherently painful [3].
  • High Concentration and Volume: High-dose preparations (e.g., 100 mg/mL or more) are more prone to crystallization and PIP. Injecting large volumes in a single site concentrates the irritating substance, worsening the local reaction [3] [2].

The diagram below illustrates how these factors lead to PIP.

dhb_pip_mechanism cluster_causes Primary Causes cluster_effects Inflammatory Response & PIP DHB_Properties DHB Chemical Properties & High Concentration Crystallization Crystallization at Injection Site DHB_Properties->Crystallization Solvent_Ratio Suboptimal Solvent or Carrier Oil Ratio Solvent_Ratio->Crystallization Injection_Volume High Injection Volume per Site Injection_Volume->Crystallization Physical_Irritation Physical Tissue Irritation Crystallization->Physical_Irritation Inflammatory_Signal Release of Inflammatory Signals Physical_Irritation->Inflammatory_Signal PIP_Symptoms PIP Symptoms: Pain, Swelling, Lumps, Reduced Mobility Inflammatory_Signal->PIP_Symptoms

Troubleshooting Guide: Managing and Mitigating PIP

The following table consolidates common PIP issues with evidence-based mitigation strategies.

Problem Scenario Proposed Mitigation Strategy Rationale & Implementation Notes

| General PIP Prevention | • Dilute the injection: Mix DHB with a companion compound (e.g., Testosterone) in the same syringe. • Use lower concentrations: Source DHB at 100 mg/mL or lower. • Frequent, smaller injections: Split weekly dose into 3+ injections of smaller volume (e.g., ≤0.5 mL per site). • Ensure deep IM injection: Avoid sub-Q leakage. | Dilution reduces the concentration of the irritating compound per unit volume [2] [5]. Micro-dosing prevents overloading a single muscle site [3] [1]. Sub-Q leakage is reported to cause particularly painful lumps [2]. | | Persistent, Severe Pain/Lumps | • Apply heat: Use a heating pad or warm compress on the area post-injection. Warm the vial before drawing. • Gentle massage: Lightly massage the area and keep the muscle mobile. • Site rotation: Systematically rotate between many large muscle groups (glutes, delts, quads, lats). | Heat can help keep the oil less viscous and may prevent or re-dissolve crystals [4] [6]. Gentle massage and movement promote dispersion and absorption [4]. Rotation allows previous sites to recover fully [4]. | | Crystallized/Crashed Vial | • Gently warm the vial: Place the sealed vial in hot water (approx. 70-80°C) until crystals dissolve. Do not boil. • Consider solvent ratio: If home-brewing, ensure sufficient Benzyl Benzoate (BB) and use MCT oil for better stability. | Crystallization in the vial indicates a stability issue. Heating re-dissolves the crystals into the solution [6]. An improper solvent-to-hormone ratio is a common cause of vial crash [6]. |

Recommended Experimental Protocols for Administration

For researchers observing administration protocols, the following methodology is recommended to minimize adverse events.

Protocol: Deep Intramuscular Administration of DHB in Preclinical Models

  • Solution Preparation & Stability Check

    • Visual Inspection: Examine the solution in the vial for cloudiness or white crystalline particles prior to administration [6].
    • Pre-warming: If crystals are present, warm the vial by placing it in a water bath at 70-80°C until the solution becomes clear. Agitate gently to ensure homogeneity. Allow to cool to approximately body temperature before drawing into the syringe [6].
    • Dilution (if applicable): For high-concentration formulations, draw the calculated DHB dose and an equal or greater volume of a sterile, compatible diluent (e.g., sterile oil or a companion compound solution) into the same syringe to reduce final concentration [2] [5].
  • Administration Procedure

    • Needle Selection: Use a needle of sufficient length (e.g., 25-27 gauge, 1-1.5 inches) to ensure deep intramuscular deposition and avoid subcutaneous leakage [2].
    • Site Selection & Rotation: Administer into a large muscle mass (e.g., gluteal, quadriceps). Employ a strict rotation schedule, allowing a minimum of 7 days before re-injecting the same muscle group to prevent cumulative tissue irritation [4].
    • Injection Technique: Inject slowly and steadily. Rapid injection can cause unnecessary tissue trauma [4]. After administration, apply light pressure and briefly massage the area to disperse the depot [4].
  • Post-Administration Monitoring

    • Clinical Observation: Monitor the subject for signs of localized pain (e.g., limping, guarding the area) and systemic distress.
    • Palpation: Gently palpate injection sites 24-48 hours post-administration to check for the formation of nodules or swelling [2].
    • Tissue Examination: If permissible, histological analysis of injection site tissue can reveal the extent of inflammation and crystal deposition.

References

Troubleshooting Guide: Improving GC-MS Sensitivity for 4-Dihydroboldenone

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Potential Cause Recommended Solution Key Experimental Parameters & Notes
Sample Preparation Inefficient extraction from complex matrix (e.g., urine, supplements). Use Solid-Phase Extraction (SPE) with C18 cartridges [1]. Conditioning: 2 mL methanol, 2 mL water [1]. Loading: 5 mL urine [1]. Elution & Reconstitution: Dry under N₂ at 40°C; reconstitute in appropriate solvent [1].
Low recovery of trace-level analyte. For dietary supplements, optimize a liquid-liquid extraction method [2]. Method development is critical due to diverse supplement matrices [2].
Derivatization Poor volatility and detection sensitivity in EI mode. Derivatize with Heptafluorobutyric Anhydride (HFBA) [3]. Technique switches ionization to Negative-Ion Chemical Ionization (NCI), significantly boosting sensitivity for steroids [3] [4].
Incompatibility with GC-MS due to thermal lability. Form pentafluorobenzyl esters for NCI analysis [4]. These derivatives form stable negative ions ([M-H]⁻), yielding high sensitivity with minimal fragmentation [4].
Chromatography & Detection Co-elution or poor separation from matrix interferents. Use GC with a high-resolution capillary column. Optimize temperature gradient and flow rate [2]. A well-resolved chromatographic peak is essential for accurate isotope ratio measurement in GC-IRMS [5].
Inadequate sensitivity for low-concentration detection. Utilize GC/Tandem MS (GC-MS/MS) after HFBA derivatization [3]. MS/MS provides superior selectivity and lower detection limits by monitoring specific parent-to-daughter ion transitions [3].

Frequently Asked Questions (FAQs)

What is the advantage of using NCI over standard EI for 4-Dihydroboldenone detection?

Standard Electron Ionization (EI) often produces extensive and complex fragmentation. Negative-Ion Chemical Ionization (NCI), especially with HFBA derivatization, is particularly effective for electronegative compounds and can provide significantly higher sensitivity and lower background noise, leading to improved detection limits [3] [4].

My analysis involves dietary supplements. What is the biggest sample preparation challenge?

The primary challenge is the vast diversity of supplement matrices (powders, pills, liquids). A single, universal extraction method may not be effective. You must develop and validate a robust liquid-liquid extraction protocol that can handle different excipients and recover the target steroid, which is often present at low levels [2].

How can I further confirm the identity of this compound in a complex sample?

Coupling a high-resolution separation technique like Gas Chromatography (GC) with a tandem mass spectrometer (MS/MS) is the gold standard. This method confirms identity based on two criteria: the compound's retention time and its unique fragmentation pattern (precursor ion -> product ion), providing high confidence in the result [3] [4].

Experimental Workflow for Optimal Detection

The following diagram outlines the core workflow for detecting this compound via GC-MS, integrating the optimization strategies discussed.

Start Sample (Urine/Supplement) SPE Solid-Phase Extraction (SPE C18 Cartridge) Start->SPE Derivatization Derivatization (e.g., with HFBA) SPE->Derivatization GC_MS GC-MS/MS Analysis (Negative-Ion CI Mode) Derivatization->GC_MS Result Sensitive Detection & Quantification GC_MS->Result

References

common impurities in 4-Dihydroboldenone research compounds

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Identification and Quantification

For your research on 4-Dihydroboldenone, the following validated methods can be employed to ensure analytical accuracy. The table below summarizes key parameters from recent studies.

Methodology Key Feature / Derivatization Agent Application Context Reported Detection Limit Citation
GC/NCI-MS/MS Heptafluorobutyric anhydride (HFBA) Determination in human urine 5-20 ppb (Signal/Noise ≥3) [1]
GC/TQ-MS (Triple Quadrupole) N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) Identification in adulterated dietary supplements Below 7.0 ng/g or ng/mL [2]
Online 2D-HPLC + GC/C/IRMS No chemical derivatization Isolation from urinary matrices for isotopic analysis 2 ng/mL [3]

Detailed Experimental Protocols

Protocol 1: Analysis by GC/NCI-MS/MS with HFBA Derivatization

This method is useful for achieving high sensitivity in negative chemical ionization mode [1].

  • Sample Preparation: Isolate the target compound from the matrix (e.g., urine) using solid-phase extraction (SPE) or liquid-liquid extraction.
  • Derivatization: Derivative the purified sample using heptafluorobutyric anhydride (HFBA). This step enhances the method's selectivity and sensitivity for GC/NCI-MS analysis.
  • Instrumental Analysis: Analyze the derivatized sample using Gas Chromatography coupled to negative-ion chemical ionization tandem Mass Spectrometry (GC/NCI-MS/MS).
Protocol 2: Reliable Screening in Complex Mixtures via GC/TQ-MS

This method is robust for screening dietary supplements and other complex samples for steroid contamination [2].

  • Sample Clean-up: Perform a solid-phase extraction (SPE) procedure to purify the sample and remove interfering compounds.
  • Derivatization: Derivative the extracted analytes using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).
  • Instrumental Analysis: Analyze the sample using Gas Chromatography coupled to triple quadrupole Mass Spectrometry (GC/TQ-MS). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and low detection limits.
Protocol 3: Purification for Isotopic Analysis via 2D-HPLC

This protocol is crucial for obtaining high-purity isolates, especially for advanced techniques like determining compound origin [3].

  • Purification: Use an online two-dimensional High-Performance Liquid Chromatography (2D-HPLC) system to isolate and enrich this compound from the sample matrix. This technique offers high separation efficiency and recovery.
  • Analysis: The purified fraction can then be analyzed by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) without the need for further chemical derivatization.

Workflow for Impurity Investigation

For a systematic approach to identifying and characterizing impurities in your research compounds, the following workflow integrates the methodologies discussed.

Start Start: Suspected Impurity in Research Compound Step1 Sample Preparation (Solid-Phase Extraction) Start->Step1 Step2 Purification (2D-HPLC for High Purity) Step1->Step2 Step3 Derivatization for Sensitivity Step2->Step3 For GC-MS methods Step4_C GC/C/IRMS Analysis (Underivatized) Step2->Step4_C For isotopic profiling Step4_A GC/NCI-MS/MS Analysis (with HFBA) Step3->Step4_A Step4_B GC/TQ-MS Analysis (with MSTFA) Step3->Step4_B Result Result: Impurity Identified and Quantified Step4_A->Result Step4_B->Result Step4_C->Result

Key Information for Researchers

  • This compound as a Metabolite: this compound (also known as 5β-androst-1-en-17β-ol-3-one) is primarily characterized in scientific literature as a metabolite of the anabolic steroid Boldenone [4] [5]. Its identification is crucial for detecting Boldenone misuse in sports and livestock [4].
  • Focus on Detection, Not Impurity Profiling: The available research focuses on detecting this compound in biological samples or commercial products. There is a lack of published data listing the common synthetic impurities found in research-grade this compound chemical samples themselves.

References

4-Dihydroboldenone fake counterfeit product identification

Author: Smolecule Technical Support Team. Date: February 2026

The Scale of Counterfeit Anabolic Steroids

Understanding the prevalence of this issue is crucial for risk assessment. The following table summarizes findings from a systematic review of black-market anabolic androgenic steroids (AAS) [1] [2]:

Category Definition Mean Proportion Found (95% CI)
Counterfeit Active ingredient does not match the label [1] [2]. 36% (29% - 43%) [1] [2]
Subclassified as:
- Inert Contains no active ingredient [1] [2]. Data from source studies
- Substituted Contains a different active ingredient than labeled [1] [2]. Data from source studies
- Adulterated Contains not all, or more, active ingredients than labeled [1] [2]. Data from source studies
Substandard Active ingredient matches label, but concentration is incorrect [1] [2]. 37% (17% - 63%) [1] [2]
Subclassified as:
- Under-concentrated Active ingredient below the defined acceptable range (e.g., <80% of declared) [1] [2]. Data from source studies
- Over-concentrated Active ingredient above the defined acceptable range (e.g., >130% of declared) [1] [2]. Data from source studies

Analytical Methods for Detection and Identification

A multi-technique approach is essential for confirming the identity and quantity of substances. Here are the key methodologies, including one specifically referencing 4-Dihydroboldenone:

Technique Principle & Application Key Details from Literature
Gas Chromatography-Mass Spectrometry (GC/MS) Separates mixture components (GC) and identifies them based on mass/charge ratio (MS) [3]. Used with derivatization (e.g., heptafluorobutyric anhydride) for determining AAS, including This compound [3]. Negative-ion chemical ionization (NCI) can improve sensitivity [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific; ideal for complex biological matrices [4]. A 2024 review notes it is a predominant, successful technique for identifying boldenone and its metabolites/precursors, crucial for differentiating origin [4].
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) Determines the steroid's origin (endogenous vs. synthetic) by measuring carbon isotope ratios [4]. Cited as a key method for characterizing whether a compound like boldenone is endogenous or exogenous [4].

The general workflow for analyzing a suspected counterfeit sample can be visualized as follows:

Start Suspected Counterfeit Sample Step1 1. Sample Preparation (Solvent Extraction, Filtration) Start->Step1 Step2 2. Analytical Technique Selection Step1->Step2 Step3_MS 3a. Mass Spectrometry (MS or MS/MS) Compound Identification Step2->Step3_MS Step3_IRMS 3b. Isotope Ratio MS (IRMS) Origin Determination Step2->Step3_IRMS Step4 4. Data Analysis & Verification (Match against reference standards) Step3_MS->Step4 Step3_IRMS->Step4 Result Report: Authentic / Counterfeit / Substandard Step4->Result

Frequently Asked Questions for a Technical Support Center

Q1: What are the primary health risks posed by counterfeit anabolic steroids? Counterfeit AAS pose a dual threat. First, they can introduce toxic substances or cause infections at injection sites [5]. Second, products that are inert fail to deliver any effect, while substituted or adulterated products can lead to unexpected side effects, toxic reactions, or failed research outcomes due to unknown variables [1] [2] [5].

Q2: Beyond laboratory analysis, what strategies can researchers use to mitigate the risk of obtaining counterfeit materials? The illicit market is the primary source of counterfeits [1]. Therefore, the most critical step is to source all analytical standards and reference materials from reputable, licensed chemical suppliers and pharmaceutical manufacturers. Research into user habits shows that "trust in the seller" is a key criterion, though this is less reliable than certified sourcing [1]. Users in online forums also report checking packaging for tampering, but they recognize the limitations of these methods [5].

Q3: The product I tested contains the labeled active ingredient but at a concentration of 50% of the declared amount. How is this classified? This is a classic example of a substandard product, specifically under-concentrated [1] [2]. The active pharmaceutical ingredient (API) matches the label, but its quantity falls outside the acceptable range (often defined as 80-130% of the declared formulation) [1] [2].

A Note on Sourcing and Information Gaps

It is important to reiterate that the data on counterfeit prevalence pertains to the black market [1] [2] [5]. Researchers should procure materials through legitimate and professional channels to avoid these risks entirely.

Furthermore, while the analytical techniques listed are applicable, the search results did not contain a specific, step-by-step experimental protocol dedicated solely to this compound identification from a finished product. The methodology would generally follow standard protocols for steroid analysis using GC-MS or LC-MS/MS, as referenced.

References

improving 4-Dihydroboldenone stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Dihydroboldenone

For your reference, here is the basic chemical identification data for this compound (also known as 1-Testosterone or DHB) compiled from scientific databases [1] [2].

Property Value / Description
Common Name This compound, 1-Testosterone, DHB [1] [2] [3]
Systematic Name (5β,17β)-17-Hydroxyandrost-1-en-3-one [1] [2]
CAS Number 10529-96-1 [1] [2]
Chemical Formula C₁₉H₂₈O₂ [1] [2]
Average Molecular Weight 288.4244 g/mol [1] [2]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1]
Description A metabolite of the anabolic-androgenic steroid boldenone [1] [2].

Reported Formulation Challenges from User Experiences

User reports from bodybuilding forums indicate significant difficulties in creating stable, pain-free solutions, which can inform critical troubleshooting areas. The table below summarizes these commonly reported issues [4] [5].

Reported Issue User Description & Context
Severe Injection Pain Often described as causing painful knots, lumps, or swelling at the injection site that can last for days and limit mobility [4] [5].
Solution Concentration Concentrations at or above 100 mg/mL are frequently associated with pain. User experiments suggest lower concentrations (e.g., 75 mg/mL) are better tolerated [4].
Carrier Oils & Solvents Users report testing various carrier oils (MCT, Miglyol 840, GSO, etc.). "Harsh solvents" are sometimes used to achieve higher concentrations, which can increase pain [4] [5].
Delayed Onset of Pain A notable phenomenon where pain and lumps do not appear immediately but develop 15-20 hours or even 4-5 days post-injection [4] [5].

Analytical Detection Methods

While not directly about stability, recent analytical techniques can be crucial for testing the stability and concentration of your formulations. A 2024 review details advanced methods for detecting boldenone and its metabolites [6].

  • Hyphenated Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is predominantly successful for identifying boldenone, its precursors, and metabolites in biological matrices [6].
  • Sample Matrix: The most commonly observed matrix for analysis is urine [6].
  • Extraction Technique: Solid-phase extraction (SPE) is the predominant method for preparing samples prior to analysis [6].

Suggested Experimental Pathways for Stabilization

Based on the challenges identified, here are structured experimental approaches to troubleshoot and improve the stability of this compound in solution.

Start Start: DHB Stability Experiment C1 Vary Carrier Oil Start->C1 C2 Adjust Solvent Ratios (BA/BB) Start->C2 C3 Optimize Concentration (e.g., 50-100 mg/mL) Start->C3 C4 Test Heating/Cooling Cycles Start->C4 M1 Visual Inspection for Crash/Precipitate C1->M1 M2 Analytical Assay (LC-MS/MS) C1->M2 M3 Pain & Tolerance Assessment (in vivo) C1->M3 C2->M1 C2->M2 C2->M3 C3->M1 C3->M2 C3->M3 C4->M1 C4->M2 C4->M3 T1 Stable Solution? Meets Criteria? M1->T1 M2->T1 M3->T1 T1->C1 No T1->C2 No T1->C3 No T1->C4 No End End: Optimized Formulation T1->End Yes

Diagram Context: This workflow outlines a systematic approach to improving DHB stability. You would iterate through different chemical formulation parameters, test the resulting solutions using physical, analytical, and biological methods, and continue refining until a stable, well-tolerated solution is achieved.

Troubleshooting Guide: Addressing Common Issues
  • Problem: Solution Crashes (Compound precipitates out of solution)

    • Potential Cause: Concentration is too high for the solvent system's dissolving capacity.
    • Protocol Suggestion:
      • Prepare small batches of solution at varying concentrations (e.g., 50 mg/mL, 75 mg/mL, 100 mg/mL).
      • Use a consistent solvent/oil blend.
      • Subject samples to stress conditions, including repeated heating-cooling cycles (e.g., 4°C to 40°C) and long-term storage.
      • Monitor visually and via LC-MS/MS for precipitation and chemical stability [6].
  • Problem: In-Tolerance (Reports of severe pain and inflammation)

    • Potential Cause: The chemical formulation is irritating, or the compound itself is crystallizing at the injection site.
    • Protocol Suggestion:
      • Reduce Concentration: Prioritize formulations at or below 100 mg/mL [4].
      • Explore Carrier Oils: Systematically test different pharmaceutical-grade oils (e.g., Miglyol 840, MCT, GSO) for their ability to keep DHB in a stable solution with low irritation [4].
      • Optimize Solvent Blends: Carefully adjust the ratios of co-solvents like Benzyl Alcohol (BA) and Benzyl Benzoate (BB). Note that user reports suggest harsh solvents increase pain, so minimal effective use is advised [5].

The search results do not contain specific, scientifically validated protocols for creating a stable this compound solution. The information from forum sources reflects user experimentation and should be treated as anecdotal. For definitive guidance, consulting specialized literature in pharmaceutical formulation and steroid chemistry is essential.

References

troubleshooting low recovery in 4-Dihydroboldenone extraction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Recovery of 4-Dihydroboldenone

Potential Cause Detailed Description & Solution
Sample Preparation Issues Inefficient extraction can cause significant analyte loss. Solution: For complex matrices, use Solid-Phase Extraction (SPE) for cleaner extracts and higher recovery [1] [2]. Ensure sample solvent matches the initial mobile phase strength to prevent "strong solvent" effects that distort peaks and impact quantification [3].
Chromatographic Issues Analyte interaction with active sites in the system or column causes loss. Solution: For silanol interaction, use high-purity silica (Type B) or polar-embedded group columns [3]. For trace metal chelation, add a competing chelating agent like EDTA to the mobile phase [3].
Column & System Degradation A degraded column or large system volume can trap or broaden the analyte peak. Solution: Replace the column if voided or degraded [3]. Minimize extra-column volume; use capillaries with 0.18 mm inner diameter for HPLC and ensure the total volume is less than 1/10 of the smallest peak volume [3].
Chemical Instability The analyte may degrade post-extraction or in solution. Solution: Store prepared samples at low temperatures (e.g., 4°C) and analyze promptly [3]. Use heptafluorobutyric anhydride (HFBA) derivatization for GC-MS analysis to improve stability and detection sensitivity [4].

Detailed Experimental Protocol for LC-MS/MS Analysis

Since the search results lack a specific protocol for this compound, the following method is adapted from a validated LC-MS/MS procedure for determining testosterone in bovine serum, which is a comparable steroid hormone [2].

  • 1. Sample Preparation & Extraction:

    • Extraction Method: Use liquid-liquid extraction (LLE).
    • Solvent: A mixture of tert-butyl methyl ether and petroleum ether [2].
    • Internal Standard: Employ a deuterated internal standard like 17β-testosterone-d2 to correct for recovery losses during sample preparation [2].
  • 2. LC-MS/MS Instrument Parameters:

    • Instrument Platform: Linear Ion Trap Quadrupole (e.g., QTRAP) with a Turbo Ion Spray (ESI) source operating in positive ionization mode [2].
    • Chromatography:
      • Column: Inertsil ODS-3 (150 x 2.1 mm, 3 µm) or equivalent C18 column [2].
      • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (20:55:25, v/v) [2].
      • Flow Rate: 300 µL/min [2].
      • Injection Volume: 20 µL [2].
    • Mass Spectrometry:
      • Ionization Voltage: 5300 V [2].
      • Source Temperature: 500°C [2].
      • Gas Settings: Curtain Gas: 20 psi; GS1: 20 psi; GS2: 25 psi [2].
      • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. You will need to optimize the specific MRM transitions for this compound (the exact transitions were not provided in the search results).

The following workflow diagram outlines the key stages of this experimental process.

experimental_workflow start Start Sample Preparation istd Add Deuterated Internal Standard start->istd extract Liquid-Liquid Extraction (Solvent: ether/petroleum ether) lc LC Separation Column: C18 (e.g., Inertsil ODS-3) Mobile Phase: Isocratic ACN/MeOH/H2O extract->lc istd->extract ms MS/MS Detection Ion Mode: ESI+ Acquisition: MRM lc->ms analyze Data Analysis & Recovery Calculation ms->analyze

Key Considerations for Method Development

  • Matrix Effects: The complexity of your biological sample (e.g., serum, urine, tissue) can suppress or enhance the ionization of your analyte in the mass spectrometer [1]. Using a stable isotope-labeled internal standard is the most effective way to compensate for this [2].
  • Method Validation: For reliable results, formally validate your method. This process involves establishing the precision, accuracy, recovery, and lower limits of detection and quantification for this compound in your specific matrix [2] [5].

References

mitigating 4-Dihydroboldenone side effects in research models

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is 4-Dihydroboldenone and why is it relevant for research? A1: this compound is a metabolite of the androgenic anabolic steroid (AAS) boldenone [1] [2]. Its relevance stems from its role as a biomarker for detecting the illegal use of boldenone in both humans and livestock, as the parent steroid is often fully metabolized and not excreted [1] [2]. Research into its effects and mitigation is crucial for forensic and regulatory science.

  • Q2: What are the primary safety considerations when handling this compound? A2: As an androgenic anabolic steroid, it is considered a substance of abuse with reported toxicological effects on the cardiovascular, hepatic, and neuroendocrine systems [1] [2]. You should treat it as a potent hormonal agent and adhere to strict biosafety level 2 (BSL-2) protocols, including the use of personal protective equipment (PPE) to prevent inhalation, ingestion, or skin contact.

  • Q3: Are there any known non-genomic signaling pathways activated by similar androgens that I should account for in my experimental design? A3: Yes. Research on Dihydrotestosterone (DHT), a structurally and functionally similar androgen, has demonstrated rapid, non-genomic actions. These are mediated through the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK1/2 pathway, which can subsequently phosphorylate targets like regulatory myosin light chains (RMLC) in skeletal muscle [3]. This pathway can influence physiological parameters like force contraction within minutes, independent of the classical androgen receptor (AR) and gene transcription [3]. The following diagram illustrates this pathway:

    DHT Non-Genomic Signaling Pathway

    G DHT DHT EGFR EGFR DHT->EGFR Binds MAPK MAPK EGFR->MAPK Activates ERK12 ERK12 MAPK->ERK12 Phosphorylates RMLC RMLC ERK12->RMLC Phosphorylates Force Force RMLC->Force Modulates AR_Inhib AR Inhibitor (e.g., Flutamide) AR_Inhib->DHT No Block EGFR_Inhib EGFR Inhibitor (e.g., AG 1478) EGFR_Inhib->EGFR Blocks MEK_Inhib MEK Inhibitor (e.g., PD98059) MEK_Inhib->MAPK Blocks

Troubleshooting Guide

  • Problem: Observed cellular responses are too rapid to be explained by genomic pathways. Solution: Your experiment may be capturing non-genomic effects. Consider the protocol below to investigate this, using inhibitors to dissect the signaling pathway as shown in the diagram above [3].

  • Problem: Need to detect and quantify this compound in a complex biological sample. Solution: Analytical methods are key. The table below summarizes predicted physicochemical properties that can inform the development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods [1] [2].

Experimental Protocol: Investigating Non-Genomic Signaling

This protocol is adapted from studies on Dihydrotestosterone (DHT) and provides a methodological framework for studying rapid, non-genomic effects that may be relevant for this compound [3].

1. Tissue Preparation and Buffers

  • Tissue: Isolate intact skeletal muscle fibre bundles (e.g., from mouse EDL for fast-twitch or soleus for slow-twitch).
  • Physiological Ringer Solution: Prepare a standard solution containing (in mM): 109 NaCl, 5 KCl, 1 MgCl₂, 4 CaCl₂, 24 NaHCO₃, 1 NaHPO₄, and 10 sodium pyruvate. Bubble continuously with 95% O₂ and 5% CO₂ to maintain a pH of ~7.4 [3].

2. Experimental Setup and Force Measurement

  • Mount the fibre bundle horizontally in a chamber with a glass bottom, perfused with Ringer solution at a constant rate (e.g., 1 ml/min) and temperature (e.g., 20°C).
  • Connect the bundle between a force transducer and a servo-motor.
  • Set the sarcomere length to a standardized value (e.g., 2.4 μm) using a laser diffraction system.
  • Electrically stimulate the bundle to elicit twitch and tetanic contractions. Record these as baseline measurements [3].

3. Drug Application and Inhibitor Studies

  • Treatment: Perfuse the preparation with a physiological concentration of the steroid (e.g., 630 ρg/ml) dissolved in a minimal amount of vehicle (e.g., ethanol) for at least 30 minutes. Record force contractions again.
  • Pathway Inhibition: To delineate the signaling pathway, pre-treat the tissue for 15 minutes with specific inhibitors before co-administering them with the steroid. Key inhibitors include [3]:
    • EGFR Inhibitor: Tyrphostin AG 1478 (100 nM)
    • MEK Inhibitor: PD98059 (20 μM)
    • Androgen Receptor (AR) Inhibitors: Cyproterone acetate (1 μM) or Flutamide (3 μM)

4. Data Analysis

  • Compare force production (twitch and tetanic amplitude) before and after treatment.

  • Use Western blotting on snap-frozen tissue to assess the phosphorylation status of key signaling molecules like ERK1/2 and Regulatory Myosin Light Chains (RMLC) [3].

  • The experimental workflow is summarized in the following diagram:

    Experimental Workflow for Force Analysis

    G Step1 Tissue Preparation & Stabilization Step2 Baseline Force Measurement Step1->Step2 Step3 Apply Treatment ± Inhibitors Step2->Step3 Step4 Post-Treatment Force Measurement Step3->Step4 Step5 Tissue Analysis (e.g., Western Blot) Step4->Step5 Step6 Data Comparison & Statistics Step5->Step6

Compound Data & Analytical Considerations

The following table consolidates key chemical and predicted data for this compound to assist in analytical method development [1] [2].

Property Value / Description
Common Name This compound [1] [2]
CAS Number 10529-96-1 [1] [2]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2]
Chemical Formula C₁₉H₂₈O₂ [1] [2]
Average Molecular Weight 288.4244 g/mol [1] [2]
Predicted logP 3.38 [1] [2]
Predicted Water Solubility 0.013 g/L [1] [2]
Recommended Detection LC-MS/MS (Based on its status as a metabolite) [1] [2]

Key Risk Mitigation Strategies for Experimental Models

Based on the inhibitor studies, the following theoretical strategies can be proposed to mitigate side effects related to non-genomic signaling in research models:

  • EGFR Pathway Blockade: Pre-treatment with a specific EGFR inhibitor (e.g., Tyrphostin AG 1478) can block the downstream activation of MAPK/ERK, potentially mitigating rapid effects on processes like force production [3].
  • MEK/ERK Pathway Inhibition: Directly inhibiting the MAPK pathway using a MEK inhibitor (e.g., PD98059) can prevent the phosphorylation of ERK1/2 and its subsequent cellular effects [3].
  • Differentiate Genomic vs. Non-Genomic Effects: Using AR inhibitors (e.g., Flutamide) and comparing the time course of effects can help distinguish classical genomic actions from rapid non-genomic ones, allowing for targeted mitigation [3].

References

method development challenges for 4-Dihydroboldenone analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding 4-Dihydroboldenone

What is this compound? this compound (also known as 1-Testosterone) is a metabolite of the anabolic steroid boldenone [1] [2]. It is an androgenic anabolic steroid (AAS) and a derivative of dihydrotestosterone [3]. Its use is banned in humans and animals intended for human consumption, making its reliable detection important for anti-doping and forensic controls [1] [2].

What are its key chemical identifiers? The table below summarizes the fundamental chemical information for this compound.

Property Value
Common Name This compound, 1-Testosterone [1] [3]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2]
Chemical Formula C₁₉H₂₈O₂ [1] [2]
Average Molecular Weight 288.4244 g/mol [1] [2]
CAS Registry Number 10529-96-1 [1] [2]

What is a major challenge in developing analytical methods for this compound? A primary challenge is achieving high sensitivity and selectivity for detection, especially in complex biological matrices like urine. Since anabolic steroids are often extensively metabolized and excreted in very low concentrations, highly sensitive techniques are required [1] [4].

Experimental Protocol: Detection in Human Urine

The following established method for determining this compound and other anabolic steroids in human urine uses Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) [4] [5].

The workflow for this protocol can be visualized as follows:

Start Start SamplePrep Sample Preparation and Derivatization Start->SamplePrep GCMSMS GC/NCI-MS/MS Analysis SamplePrep->GCMSMS DataAnalysis Data Analysis GCMSMS->DataAnalysis End End DataAnalysis->End

1. Sample Preparation and Derivatization

  • Derivatization Reagent: Heptafluorobutyric anhydride (HFBA) [4] [5].
  • Process: The anabolic steroids extracted from the urine sample are derivatized with HFBA. This chemical step increases the volatility and improves the detection characteristics of the steroids for GC-MS analysis, particularly under Negative Chemical Ionization (NCI) mode [4] [5].

2. Instrumental Analysis

  • Technique: Gas Chromatography/Negative-Ion Chemical Ionization Tandem Mass Spectrometry (GC/NCI-MS/MS) [4] [5].
  • Purpose: GC separates the compounds in the sample, while NCI-MS/MS provides highly specific and sensitive detection. The NCI mode is particularly effective for detecting halogenated or fluorinated derivatives, allowing for lower detection limits [4] [5].

3. Key Performance Metrics The table below outlines the performance data reported for this method.

Parameter Performance Data
Linear Range (Correlation) R² between 0.9880 and 0.9988 for the studied steroids [5]
Detection Limit (S/N=3) 5-20 parts per billion (ppb) [4] [5]
Applicable Compounds Method validated for this compound, boldenone, nandrolone, mesterolone, and others [4] [5]

Troubleshooting Common Issues

  • Achieving Adequate Sensitivity: If detection limits are not sufficient, ensure the derivatization process with HFBA is complete, as this is critical for enhancing signal response in NCI-MS [4] [5].
  • Handling Painful Injections (In Vivo Studies): Note: This is relevant for administration in animal studies, not chemical analysis. The compound is notoriously associated with painful injections (Post-Injection Pain, PIP) and formation of lumps when administered [6] [7]. This is often attributed to the chemical itself or the solvent used. Potential mitigations include using a lower concentration formulation, diluting with a sterile carrier oil, and dividing large doses into multiple, smaller-volume injections across different sites [6] [7].

References

handling and minimizing 4-Dihydroboldenone degradation in samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4-Dihydroboldenone

This compound is a metabolite of the anabolic androgenic steroid Boldenone [1]. It belongs to a class of organic compounds known as androgens and derivatives [1] [2]. In anti-doping and forensic analysis, detecting the parent steroid can be difficult as it is rapidly metabolized, making the identification of its metabolites crucial for confirming use [1].

FAQs and Troubleshooting Guide

Here are answers to common questions and specific issues you might encounter.

What are the key factors that cause this compound to degrade?

While data is limited for this specific compound, the primary factors influencing the stability of anabolic steroids and their metabolites in biological samples are well-established [3]:

  • Temperature: Higher temperatures significantly accelerate degradation.
  • Time: The longer a sample is stored before analysis, the greater the potential for compound loss.
  • Sample pH: Alkaline conditions can promote the degradation of some steroids [3].
  • Chemical Structure: Analytes with specific functional groups, like halogens (e.g., chlorine, fluorine), have been shown to be less stable [3].
How should I store urine samples to ensure stability?

A recent study on synthetic cathinones and their dihydro-metabolites provides the best available guidance for storage conditions [3]. The table below summarizes the findings, which can be cautiously applied to other dihydro-metabolites like this compound.

Storage Condition Stability Duration Recommended Use Case
Room Temperature (22-23°C) Up to 3 days Short-term handling during initial processing.
Refrigerated (4°C) Up to 14 days Short-term storage for analysis within two weeks.
Frozen (-40°C) >1 month for most; up to 12 months with potential losses Recommended method for long-term storage; retesting possible.

A key finding is that dihydro-metabolites consistently demonstrated better stability than their parent compounds across all temperatures [3]. This suggests that this compound may be a more reliable biomarker than Boldenone itself in stored samples.

What analytical issues might degraded samples cause?

Degradation can lead to:

  • Decreased analyte concentration, resulting in false negatives or underestimation of the original concentration.
  • The appearance of unknown peaks in chromatograms from degradation products, complicating data interpretation [3].
  • Retention time drift in HPLC analysis, which can affect compound identification [4].

Experimental Protocol for Stability Assessment

To establish a lab-specific stability profile for this compound, you can adapt the following protocol based on forensic toxicology practices [3].

Workflow for Stability Evaluation

The following diagram outlines the key stages of the experimental process:

G Start Start Stability Study Prep Sample Preparation (Pooled urine, fortify with analyte) Start->Prep Store Aliquot & Store (RT, 4°C, -40°C) Prep->Store Analyze LC-MS/MS Analysis (Compare to T0 concentration) Store->Analyze Interpret Interpret Data (>80% concentration = stable) Analyze->Interpret

Materials and Methods
  • Chemicals and Reagents: this compound standard; drug-free human urine (pooled from multiple donors); high-purity solvents (HPLC grade methanol, acetonitrile); internal standard (e.g., a stable isotope-labeled analog of this compound if available) [3].
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended for its sensitivity and specificity [3] [5].
Step-by-Step Procedure
  • Sample Preparation: Fortify (spike) the pooled, drug-free human urine with the this compound standard to a known concentration (e.g., 800 ng/mL, representative of reported concentrations in real cases) [3].
  • Aliquoting: Transfer the fortified urine into multiple 2 mL capped tubes (e.g., Eppendorf tubes) as aliquots [3].
  • Baseline Analysis (T0): Immediately extract and analyze three aliquots to establish the initial concentration (T0) [3].
  • Storage and Analysis:
    • Short-term Stability: Store aliquots at room temperature (e.g., 22-23°C) and refrigerated (4°C). Analyze them in triplicate after 1, 3, 7, and 14 days [3].
    • Long-term Stability: Store aliquots frozen at -40°C (or -80°C). Analyze them in triplicate after 1, 3, 6, and 12 months [3].
  • Data Analysis: Compare the concentration at each time point (T) to the initial concentration (T0). Stability is typically defined as the analyte retaining >80% of its initial concentration [3].

Troubleshooting Common Problems

If you encounter instability, consider these corrective actions based on analytical best practices:

  • Rapid Degradation During Storage:

    • Action: Confirm that samples are frozen at -40°C or below immediately after preparation and analysis. Avoid repeated freeze-thaw cycles by using single-use aliquots. Check and adjust the urine pH to a slightly acidic condition if the compound is pH-sensitive [3].
  • Chromatographic Issues (Peak Tailing, Retention Time Drift):

    • Action: This may indicate issues with the HPLC system itself. Ensure mobile phases are fresh and properly prepared. Check for column contamination or degradation, and perform routine instrument maintenance [4].

References

4-Dihydroboldenone vs boldenone anabolic potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile Comparison

The table below summarizes the key identifiers and available data for both compounds:

Property Boldenone 4-Dihydroboldenone (1-Testosterone)
Chemical Name Δ1-Testosterone; 1-Dehydrotestosterone [1] 17β-Hydroxy-5β-androst-1-en-3-one; Dihydroboldenone [2] [3]
Primary Use Veterinary medicine (horses); performance/image enhancement [4] [1] [5] Metabolite of Boldenone; sold as anabolic agent (1-Testosterone) [2] [5] [6]
Anabolic Potency Described as having "strong anabolic effects" [1] Information missing
Androgenic Potency Described as having "moderate androgenic effects" [1] Information missing
Metabolic Relationship Parent compound A 5α-reduced metabolite of Boldenone [2] [3] [1]
Experimental Data Animal studies show adverse effects on reproductive functions [4] Information missing

A key piece of indirect evidence comes from their metabolic relationship. As shown in the pathway below, Boldenone can be converted into this compound in the body by the enzyme 5α-reductase [1]. In general, 5α-reduction of anabolic steroids tends to increase their binding affinity to the androgen receptor, which can potentially enhance their anabolic potency [7].

G Boldenone Boldenone Enzyme 5α-Reductase Enzyme Boldenone->Enzyme Dihydroboldenone Dihydroboldenone Enzyme->Dihydroboldenone

Key Experimental Data and Protocols

While direct comparative studies are lacking, research on Boldenone provides insights into its effects and the methodologies used to evaluate anabolic steroids.

Adverse Effects of Boldenone Undecylenate in Male Rabbits [4] This study demonstrates a protocol for assessing the reproductive toxicity of anabolic steroids.

  • Objective: To evaluate the adverse effects of boldenone undecylenate (BOL) on the reproductive functions of mature male rabbits.
  • Subjects: 30 White New Zealand male rabbits.
  • Protocol:
    • Groups: Divided into three groups: (A) Control (sesame oil), (B) 4.4 mg/kg BOL, (C) 8.8 mg/kg BOL.
    • Administration: Intramuscular injection, twice weekly for two months.
    • Measurements:
      • Body weight and weight gain.
      • Weight of reproductive organs (testes, epididymis, prostate).
      • Semen analysis (volume, sperm motility, concentration, morphology).
      • Serum testosterone level (using radioimmunoassay).
      • Histopathological examination of reproductive tissues.
  • Key Findings:
    • BOL caused a significant, dose-dependent reduction in testes and epididymis weight.
    • Serum testosterone levels, seminal volume, sperm motility, and sperm count were significantly decreased.
    • Histopathological damage was observed in the testes and epididymis of the high-dose group.

Summary for Researchers

The search results indicate a significant gap in the literature regarding a direct experimental comparison of the anabolic potency of this compound and Boldenone. The available data is primarily descriptive.

  • For Boldenone, there is more comprehensive information, including its classification as a veterinary drug with "strong anabolic" and "moderate androgenic" effects, along with experimental data on its reproductive toxicity [4] [1].
  • For this compound, data is limited to its identification as a boldenone metabolite and its existence as a distinct anabolic agent marketed as "1-Testosterone" [2] [5] [6]. Its pharmacological profile and potency relative to its parent compound have not been quantified in the available sources.

The metabolic pathway suggests this compound could be more potent, but this hypothesis requires validation through direct receptor binding assays and comparative in vivo studies measuring anabolic effects on muscle mass and strength.

References

4-Dihydroboldenone vs Dihydrotestosterone receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity of Anabolic-Androgenic Steroids

The table below summarizes Relative Binding Affinity (RBA) data for the androgen receptor (AR) in skeletal muscle and prostate, as well as for Sex Hormone-Binding Globulin (SHBG). RBA is relative to methyltrienolone (R1881), a synthetic androgen to which a value of 100 is assigned [1] [2].

Steroid Name AR in Skeletal Muscle (RBA) AR in Prostate (RBA) SHBG (RBA)
Methyltrienolone (R1881) 100 (Reference) 100 (Reference) Data not provided
19-Nortestosterone (Nandrolone) Strong binding (exact value not listed) Strong binding (exact value not listed) Data not provided
Testosterone Strong binding (exact value not listed) Strong binding (exact value not listed) RBA less than DHT
Dihydrotestosterone (DHT) Lower RBA Higher RBA ~25% of 1α-methyl-DHT [1]
1α-Methyl-DHT (Mesterolone) Binds less avidly than Testosterone Binds less avidly than Testosterone ~4x RBA of DHT [1]
Stanozolol Weak (RBA < 0.05) Weak (RBA < 0.05) Binds to SHBG [1]
Methanedienone Weak (RBA < 0.05) Weak (RBA < 0.05) Binds to SHBG [1]
Fluoxymesterolone Weak (RBA < 0.05) Weak (RBA < 0.05) Data not provided
Oxymetholone RBA too low to be determined RBA too low to be determined Data not provided

Key Findings from the Data: The study concluded that the binding pattern was similar in muscle and prostate tissue, with a notable exception being that DHT had a higher RBA in the prostate than in muscle [1] [2]. DHT binds avidly to SHBG, though less so than 1α-methyl-DHT (mesterolone) [1].

Detailed Experimental Protocol

The data in the table above was generated using a standardized competitive binding assay, a common method for measuring receptor affinity [1] [2].

  • Primary Method: Competitive binding assay.
  • Radioligand: [³H]Methyltrienolone (R1881), a high-affinity synthetic AR ligand.
  • Procedure: Androgen receptors were prepared from tissue samples (rat and rabbit skeletal muscle, rat prostate). The tested steroids were added as unlabeled competitors to the receptor preparation along with the radiolabeled [³H]R1881. Each steroid's ability to compete with and "displace" the binding of [³H]R1881 to the AR was measured.
  • Data Analysis: The Relative Binding Affinity (RBA) was calculated for each steroid by determining the molar concentration required to displace 50% of the bound radioligand, relative to the concentration of methyltrienolone needed to achieve the same displacement.

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for androgens like DHT, which explains the downstream effects of receptor binding.

G Androgen Androgen (e.g., DHT, Testosterone) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR  Binds to HSP Chaperone Complex (Hsp90, FKBP52) AR->HSP  Dissociates from Dimer AR Dimerization & Nuclear Translocation AR->Dimer  Phosphorylation ARE Androgen Response Element (DNA) Dimer->ARE  Binds to Transcription Gene Transcription ARE->Transcription  Initiates Effects Biological Effects (e.g., Muscle, Prostate) Transcription->Effects  Leads to

This canonical (genomic) pathway involves the hormone binding to the cytosolic androgen receptor, which translocates to the nucleus to regulate gene expression [3] [4]. Androgens can also signal through non-canonical, rapid, membrane-associated pathways [3].

How to Proceed with Your Research

The lack of specific data for 4-Dihydroboldenone indicates it may not have been included in major comparative binding studies. To continue your research, I suggest:

  • Search Specialized Databases: Use mass spectrometry or analytical chemistry databases that catalog steroid metabolites, which may contain more detailed structural and biochemical information.
  • Explore Boldenone Literature: Since this compound is a metabolite of the steroid boldenone [5], researching the parent compound may provide indirect clues.
  • Consider Predictive Modeling: The field of in silico molecular modeling is increasingly used to predict steroid-receptor interactions [6]. This could be a valuable approach if experimental data remains unavailable.

References

4-Dihydroboldenone cross-reactivity in steroid immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge of Specificity in Steroid Immunoassays

A primary challenge with steroid hormone immunoassays is cross-reactivity, where the assay's antibodies mistakenly recognize molecules with a similar structure to the target steroid [1] [2]. This is a well-documented limitation that can lead to inaccurate results [3] [4].

  • Structural Similarity is Key: Compounds that cross-react typically share a high degree of structural similarity with the target hormone [1]. For instance, one study invalidated a commercial Dihydrotestosterone (DHT) immunoassay because it showed 18% to 99% cross-reactivity with testosterone, a molecule that is structurally very similar and present in much higher concentrations in the body [3] [4].
  • Impact on Research: This cross-reactivity can obscure experimental results. The same study found that while a gold-standard LC-MS/MS method could detect the DHT-lowering effect of the drug finasteride, the immunoassay failed to do so because of its high cross-reactivity with testosterone [3].

Standard Method for Testing Cross-Reactivity

Researchers and manufacturers follow standardized experimental protocols to evaluate potential cross-reactivity. The table below summarizes the key steps of this methodology, as detailed in the search results [1] [2].

Step Description Key Details
1. Sample Preparation Spiking a known amount of test compound into a neutral matrix (e.g., hormone-free serum/plasma). Matrix should be free of the target analyte to ensure measured signal comes only from cross-reactant.
2. Assay Measurement Measuring "apparent" concentration of target steroid using immunoassay. Follow manufacturer's protocol for the specific immunoassay platform.
3. Data Calculation Calculating % Cross-reactivity. Formula: (Observed Apparent Concentration / Concentration of Cross-reactant Added) x 100.

The following diagram illustrates the logical workflow of a cross-reactivity investigation based on this experimental protocol:

Start Start Cross-Reactivity Test Step1 Spike test compound into analyte-free matrix Start->Step1 Step2 Run immunoassay on spiked sample Step1->Step2 Step3 Measure apparent analyte concentration Step2->Step3 Step4 Calculate % Cross-Reactivity Step3->Step4 Result Report likelihood of clinically significant interference Step4->Result

A Path Forward for Your Research

Since specific data on 4-Dihydroboldenone is unavailable in the literature I searched, here are practical suggestions for your comparison guide:

  • Consult Assay Manufacturers: Directly contact the manufacturers of the immunoassay kits you are evaluating. They may have conducted in-house cross-reactivity testing for this compound or similar anabolic steroids.
  • Conduct Empirical Testing: Following the experimental protocol outlined above is the most reliable approach. By spiking this compound into a negative matrix and running your immunoassays, you can generate the necessary quantitative data for your guide.
  • Consider Advanced Methods: The scientific literature strongly emphasizes that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement due to its superior specificity and ability to distinguish between structurally similar steroids without cross-reactivity issues [5] [6] [7].

References

validation of 4-Dihydroboldenone reference standard purity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4-Dihydroboldenone

This compound is a metabolite of the anabolic steroid boldenone [1] [2]. Its identification is crucial in doping control and veterinary testing because the parent steroid is almost completely metabolized, and the metabolites are the key markers of its illegal use [1].

Here is a summary of its core chemical identity:

Property Description
Chemical Formula C₁₉H₂₈O₂ [1] [2]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1]
CAS Registry Number 10529-96-1 [1]
Classification Androgen and derivative [1] [2]

Analytical Methods for Detection and Quantification

While a specific purity protocol was not found, the following established methods for detecting this compound and related steroids can serve as a foundation for designing a purity validation study. You can adapt the core principles, such as sample preparation, chromatography, and mass spectrometry parameters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for screening purposes and was applied to solid nutritional supplements [3] [4].

Aspect Protocol Description
Sample Preparation Liquid-Liquid Extraction: The solid sample is dissolved in 1 N NaOH. Analytes are extracted using a mixture of pentane and freshly distilled diethyl ether (9:1 ratio) [3].
Derivatization: The extracted steroids are derivatized with a mixture of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) / NH₄I / ethanethiol in a ratio of 320:1:2 [3]. Alternatively, derivatization with Heptafluorobutyric anhydride (HFBA) has also been used for GC-MS analysis [4].

| Analysis | Instrument: GC-MS Mode: Selected Ion Monitoring (SIM) [3]. Negative-Ion Chemical Ionization (NCI) tandem mass spectrometry (MS/MS) can be used for higher sensitivity [4]. | | Performance | The method was validated for 28 anabolizing agents. Limits of detection (LOD) for the compounds ranged from 2 to 40 ng/g [3]. |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and specificity and can be applied to blood serum [5] [6].

Aspect Protocol Description

| Sample Preparation | Deproteinization: A 500 µL blood serum sample is mixed with 500 µL of a deproteinization solvent (e.g., a mixture of methanol and zinc sulfate) [5]. Derivatization (Optional): To enhance sensitivity for certain steroids, microwave-assisted derivatization with methoxyamine hydrochloride can be employed [6]. | | Chromatography | Technique: UHPLC (Ultra High Performance Liquid Chromatography) Column: C18 reversed-phase column. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid [5]. | | Mass Spectrometry | Instrument: Triple Quadrupole Mass Spectrometer (MS/MS) Ionization: Electrospray Ionization (ESI), typically in positive mode. Acquisition Mode: Multiple Reaction Monitoring (MRM) [5]. | | Performance | A validated method for 17 steroids in bovine and equine blood achieved limits of detection (LOD) as low as 0.023 parts per billion (ppb) and limits of quantification (LOQ) as low as 0.069 ppb for some compounds [5]. |

Experimental Workflow for Steroid Analysis

The following diagram outlines the general workflow for analyzing this compound, integrating the protocols from the methods above.

Sample Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Sample->Liquid-Liquid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Liquid-Liquid Extraction->Derivatization (for GC-MS) Deproteinization (for LC-MS/MS) Deproteinization (for LC-MS/MS) Liquid-Liquid Extraction->Deproteinization (for LC-MS/MS) GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Deproteinization (for LC-MS/MS)->LC-MS/MS Analysis Data & Identification Data & Identification GC-MS Analysis->Data & Identification LC-MS/MS Analysis->Data & Identification

How to Proceed with Purity Validation

Since the specific purity data for a this compound reference standard was not found, I suggest you take the following steps:

  • Contact Suppliers Directly: Reach out to major chemical and pharmaceutical reference standard manufacturers. They often provide comprehensive Certificate of Analysis (CoA) documents that detail the purity, testing methods, and validation data for their products.
  • Consult Pharmacopoeias: Review monographs in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). If a monograph for this compound exists, it will contain a legally recognized procedure for testing its purity.
  • Adapt Existing Methods: The LC-MS/MS and GC-MS methods outlined here are used for quantification in complex matrices. You can adapt these robust methods, particularly the chromatographic and mass spectrometric conditions, to develop and validate an assay for determining the purity of a reference standard.

References

comparative toxicology of 4-Dihydroboldenone and other anabolic steroids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Dihydroboldenone

The table below summarizes the fundamental information available for this compound.

Property Description
Common Name This compound (also known as 1-Testosterone, DHB) [1] [2]
Chemical Name 17β-Hydroxy-5β-androst-1-en-3-one [1]
Type Anabolic-Androgenic Steroid (AAS) [1]
Origin Metabolite of the AAS boldenone [1]
User Community Info Listed in underground guides as an oral compound for "bulking" (muscle gain) [2]

Documented Toxicity of AAS in General

While specific data on this compound is scarce, extensive research details the toxicological effects common to the AAS class. These adverse outcomes provide a framework for understanding its potential risks.

Organ System Toxicity

The table below consolidates key toxic effects associated with AAS misuse, which are likely relevant to this compound [3] [4] [5].

Organ System Toxic Effects Supporting Experimental/Epidemiological Data

| Cardiovascular System | • Cardiomegaly (enlarged heart) • Left ventricular hypertrophy • Myocardial fibrosis & necrosis • Atherogenic effects (unfavorable lipid profile) • Increased risk of sudden cardiac death [3] [4] [5] | Human Studies: Post-mortem analyses link AAS use to cardiac structural changes and sudden death. Case reports show high prevalence of hypertrophy and fibrosis in users [4]. Animal Models: Rat studies using Nandrolone Decanoate show significant increase in cardiac troponin I (a marker of heart muscle damage), elevated LDL, and histological evidence of myocardial necrosis [5]. | | Liver (Hepatotoxicity) | • Hepatotoxicity (especially with 17-α-alkylated oral AAS) [3] [2] | Case Reports & Reviews: Medical literature documents potential for serious liver damage, including cholestasis and peliosis hepatis, from AAS abuse [2]. | | Neuroendocrine System | • Suppression of natural testosterone production • Alterations in mood and behavior (increased aggression) [3] [2] | Human Studies: AAS use is associated with hypogonadism post-cycle and various psychiatric effects. Cognitive tests show impaired visual memory in users [3] [2]. | | Musculoskeletal System | • Toxic effects on skeletal muscle tissue [5] | Animal Models: Rat studies demonstrate AAS causes degenerative changes and necrosis in skeletal muscle fibers, observable via histopathology [5]. |

Cellular Pathways of Toxicity

Research points to several key mechanisms through which AAS induce cellular damage, particularly in the heart. The following diagram illustrates these interconnected pathways:

G cluster_direct Direct Myocardial Injury cluster_oxidative Oxidative Stress Pathway cluster_arrhythmia Arrhythmogenic Substrate AAS_Use AAS Use Direct Direct Injury AAS_Use->Direct OxidativeStress Oxidative Stress AAS_Use->OxidativeStress Fibrosis Myocardial Fibrosis Direct->Fibrosis Necrosis Myocyte Necrosis Direct->Necrosis Substrate Arrhythmogenic Substrate Fibrosis->Substrate Necrosis->Substrate MDA_Increase ↑ Lipid Peroxidation (MDA) OxidativeStress->MDA_Increase Antioxidant_Decrease ↓ Antioxidant Defense (SOD, Catalase, GSH) OxidativeStress->Antioxidant_Decrease MDA_Increase->Necrosis Antioxidant_Decrease->Necrosis Arrhythmia Life-Threatening Arrhythmias Substrate->Arrhythmia SCD Sudden Cardiac Death Arrhythmia->SCD

The primary mechanisms responsible for AAS-induced cardiotoxicity and sudden death include [4]:

  • Direct Myocardial Injury: AAS can cause direct damage to heart muscle cells, leading to foci of fibrosis and necrosis.
  • Oxidative Stress: AAS use disrupts the balance of oxidative stress markers, increasing pro-oxidants (like Malondialdehyde, MDA) and decreasing antioxidants (like Superoxide Dismutase (SOD), Catalase, and Glutathione (GSH)) [5].
  • Arrhythmogenic Substrate: The resulting myocardial fibrosis and necrosis create a pathological substrate in the heart, which favors the onset of life-threatening arrhythmias, especially when combined with intense exercise [4].

Experimental Protocols from Research

The following methodologies are adapted from animal studies investigating AAS toxicity, which could form a basis for comparative toxicology screening.

Protocol 1: In Vivo Toxicity and Amelioration Study

This protocol assesses general organ toxicity and potential protective agents [5].

  • Objective: To evaluate the toxic effects of an AAS on cardiac and skeletal muscles and test the protective effects of compounds like silymarin or fenugreek extract.
  • Model: Adult male albino rats.
  • Test Substance: e.g., Nandrolone Decanoate.
  • Dosing:
    • AAS Group: Intramuscular injection, 20 mg/kg/week for 8 weeks.
    • Protective Agent Groups: Oral administration (e.g., Silymarin 20 mg/kg/day or Fenugreek seed extract 450 mg/kg/day).
    • Control Group: Vehicle (e.g., corn oil).
  • Endpoint Measurements:
    • Blood Biochemistry: Cardiac Troponin I, lipid profile (Total Cholesterol, Triglycerides, HDL, LDL).
    • Tissue Antioxidant Status: Homogenized heart and skeletal muscle analyzed for MDA, GSH, SOD, and Catalase levels.
    • Histopathological Examination: Heart and skeletal muscle tissues fixed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined under a light microscope for degenerative changes and necrosis.
Protocol 2: In Vitro Neurotoxicity Assessment

This protocol evaluates potential neuronal damage, though its relevance to human physiology requires careful interpretation [3] [6].

  • Objective: To investigate the potential for AAS to induce death in neuronal cells.
  • Cell Lines: Human or rodent neuronal cell lines expressing androgen receptors.
  • Test Substances: AAS including Methandienone, 17-alpha-methyltestosterone, and others.
  • Procedure:
    • Cells are exposed to a range of AAS concentrations (e.g., from physiological nM to supraphysiological µM ranges) for 24-48 hours.
    • Cell viability is measured (e.g., via MTT assay).
    • Apoptosis markers are analyzed (e.g., activation of Caspase-3, ERK pathways).
    • Morphological changes are assessed (e.g., inhibition of neurite outgrowth).
  • Critical Consideration: Concentrations used in vitro often far exceed those measured in human brain tissue, even after supraphysiological dosing, which is a major limitation in extrapolating findings [6].

Knowledge Gaps and Research Directions

A true comparative toxicology guide for this compound is currently constrained by a lack of targeted studies. Key research gaps include:

  • Lack of Direct Comparisons: There is an absence of controlled studies directly comparing this compound's toxicity with well-characterized AAS like testosterone, nandrolone, or stanozolol.
  • Scarce Pharmacokinetic Data: Information on its absorption, distribution, metabolism, and excretion in humans is not publicly available in the scientific literature.
  • Unknown Long-Term Effects: The chronic toxicity profile and its contribution to pathologies like cardiovascular disease in a comparative context are unknown.

Future research should prioritize controlled in vivo studies that include this compound in a panel of AAS, measuring standardized endpoints such as cardiac biomarkers, lipid profiles, and detailed histopathology.

References

4-Dihydroboldenone confirmation analysis by multiple techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the core chemical identification and predicted physicochemical properties of 4-Dihydroboldenone. [1] [2]

Property Description
Common Name This compound, 1-Testosterone, Dihydroboldenone (DHB) [1] [2] [3]
IUPAC Name (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2]
CAS Registry No. 10529-96-1 [1] [2]
Chemical Formula C₁₉H₂₈O₂ [1] [2]
Molecular Weight 288.4244 g/mol [1] [2]
Chemical Classification Androgen and derivative; Dihydrotestosterone (DHT) derivative [1] [2] [4]
Description A metabolite of the anabolic steroid boldenone [1] [2].

Experimental Analysis & Characterization

Research employs multiple techniques to confirm DHB's structure and physical form, which is critical for identifying its use.

  • X-Ray Powder Diffraction (XRPD): Used to confirm the crystallinity and phase purity of DHB prodrugs like dihydroboldenone cypionate. The method involves comparing the experimental diffraction pattern of a bulk powder sample with a theoretical pattern simulated from single-crystal data. A match in the peak positions (2θ angles) confirms that the single crystal is representative of the entire batch, while intensity differences often arise from preferred orientation of the crystallites. [5]
  • Single-Crystal X-Ray Diffiffraction (SCXRD): This technique definitively determines the three-dimensional molecular structure and solid-state packing. Studies confirm that dihydroboldenone cypionate crystallizes in a noncentrosymmetric space group. The analysis reveals that the stability of the crystal structure is maintained primarily by C-H···O-type hydrogen bonds. [5]
  • Hirshfeld Surface Analysis: This computational method, used in conjunction with SCXRD data, quantifies the types and contributions of intermolecular interactions (e.g., H...H, H...O/O...H, H...C/C...H) within the crystal. It provides a detailed picture of the molecular surface contacts that contribute to the stability of the solid form. [5]

The following diagram illustrates the typical experimental workflow for the solid-state structural characterization of DHB and related compounds, integrating the techniques described above. [5]

G Start Crystalline Powder Sample A Crystal Growth (Recrystallization from solvent) Start->A B Single-Crystal X-Ray Diffraction (SCXRD) A->B D X-Ray Powder Diffraction (XRPD) (Experimental Pattern) A->D Bulk material C Molecular Structure and Crystal Packing Data B->C E Theoretical XRPD Pattern (Simulated from SCXRD Data) C->E G Hirshfeld Surface Analysis (Intermolecular Interactions) C->G F Pattern Comparison & Phase Purity Confirmation D->F E->F End Complete Structural Report F->End G->End

Performance & Safety Profile

Based on available preclinical and anecdotal data, here is a comparison of DHB's profile with common alternatives. [5] [6] [3]

Compound Primary Mechanism / Characteristic Key Reported Effects / Performance Key Safety Concerns / Limitations
Dihydroboldenone (DHB) Non-aromatizing DHT derivative; high anabolic activity via AR [6] [3] Increased muscle hardness/vascularity; strength boost; lean gains [6] Potential liver toxicity (elevated liver enzymes/weight) [3]; no human clinical trial data [3]
Testosterone (Baseline) Aromatizes to estrogen; 5α-reduces to DHT [4] Balanced muscle/strength gains; improves RBC count/energy [4] Estrogen-related side effects (bloating, gynecomastia) [6] [4]
Boldenone (Equipoise) DHB parent compound; mild estrogenicity [3] [4] Steady lean mass gains; significant endurance boost from RBC stimulation [4] Poor 5α-reductase substrate; very little converts to DHB [3]
Primobolan (Methenolone) Non-aromatizing DHT derivative; well-tolerated [3] [4] Quality muscle preservation/gains; mild with low side-effect incidence [3] Considered "mild"; less dramatic mass/strength gains vs. stronger compounds [3]
Nandrolone 19-Nortestosterone derivative; progestogenic activity [4] Significant hypertrophy; joint pain relief; popular for bulking [3] Progestogenic side effects; suppressive of natural testosterone production [4]

Pharmacological Comparison

The most concrete comparative data comes from a preclinical study in castrated rats, providing a direct, milligram-for-milligram comparison of anabolic and androgenic effects. [3]

Tissue / Effect Testosterone Propionate Impact Dihydroboldenone (DHB) Impact Interpretation
Levator Ani Muscle (Anabolic Indicator) Significant growth increase Less growth than Testosterone DHB is less anabolic than Testosterone milligram for milligram [3]
Prostate & Seminal Vesicles (Androgenic Indicator) Significant growth increase Similar growth to Testosterone DHB's androgenic effect on sex organs is comparable to Testosterone [3]
Liver Weight No significant change Significant increase Suggests potential hepatotoxicity, unusual for injectable steroid [3]

Researcher Recommendations

  • Confirm Limited Tissue Selectivity: The rat model data directly contradicts the popular belief of a "200/100" anabolic/androgenic ratio. DHB appears to be less tissue-selective than testosterone, stimulating the prostate at a level similar to its muscle-building effect. [3]
  • Account for Potential Hepatotoxicity: The observed increase in liver weight in the animal study is a significant red flag, as this is a hallmark of liver stress typically associated with oral 17-α-alkylated steroids, not injectables. [3]
  • Consider Proven Alternatives: Based on the available data, researchers may find that other DHT derivatives like Primobolan (Methenolone) offer a more favorable risk-benefit profile, with extensive human data supporting its efficacy and safety. [3] Nandrolone is another well-characterized alternative for mass-building, though with a different side effect profile. [3]

The analysis confirms DHB as a potent anabolic steroid with specific effects and significant risks. The lack of human clinical data and the signal of potential liver toxicity are the most critical factors for researchers to consider. Future work should focus on controlled human trials to definitively establish its safety and efficacy profile.

References

×

Physical Description

Solid

XLogP3

4

UNII

2IB71ZQ989

Other CAS

10529-96-1

Wikipedia

4-dihydroboldenone

Dates

Last modified: 02-18-2024

Explore Compound Types